6,7-Dihydroxyflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAOUZGPXSGVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191569 | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38183-04-9 | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38183-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R86H59XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Activity of 6,7-Dihydroxyflavone: A Technical Guide for Researchers
An In-depth Examination of the Neuroprotective, Anti-inflammatory, Anticancer, and Antioxidant Properties of a Promising Flavonoid
Introduction
6,7-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of therapeutic effects, this compound has emerged as a promising candidate for drug development in various fields, including neuroscience, oncology, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their exploration of this multifaceted molecule.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, primarily attributed to its function as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction triggers downstream signaling cascades crucial for neuronal survival, growth, and synaptic plasticity.
Mechanism of Action: TrkB Receptor Activation
This compound mimics the neurotrophic effects of BDNF by binding to and activating the TrkB receptor. This activation leads to the autophosphorylation of the receptor and the subsequent initiation of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are instrumental in promoting neuronal survival and protecting against neurotoxicity.[1][2][3] In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of this compound has been shown to improve cognitive function and reduce neuronal damage.[4]
Quantitative Data: Neuroprotection
| Cell Line | Insult | This compound Concentration | Outcome | Reference |
| Primary Cortical Neurons | Glutamate | 10 µM | Increased cell viability | [2] |
| SH-SY5Y | Amyloid-β | 10 µM | Reduced Tau aggregation and improved neurite outgrowth | [3] |
| PC12 | 6-OHDA | 10 µM | Increased cell viability and neurite outgrowth | [1] |
Anti-inflammatory Activity
This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Mechanism of Action: Inhibition of NF-κB Signaling
Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Stimulant | This compound Concentration | Outcome | Reference |
| RAW 264.7 Macrophages | LPS | 20 µM | Significant inhibition of nitric oxide production | [5] |
| Kidney Mesangial Cells | LPS | IC50 ~2.0 µM | Inhibition of nitric oxide production | [6] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of this compound is linked to its ability to induce apoptosis through both intrinsic and extrinsic pathways. It has been observed to modulate the expression of key apoptosis-related proteins, leading to cell cycle arrest and programmed cell death in cancer cells.
Quantitative Data: Anticancer Effects (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 7.9 ± 0.2 | [7] |
| HCT116 | Colon Cancer | 22.4 | [8] |
| HUH-7 | Hepatocarcinoma | 177.6 (for 48h) | [9] |
| A549 | Lung Cancer | ~25-50 | [7] |
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.
Mechanism of Action: Free Radical Scavenging
The dihydroxy substitution on the A-ring of the flavone structure is crucial for its antioxidant activity. This compound can donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress.
Quantitative Data: Antioxidant Activity
| Assay | Result | Reference |
| DPPH Radical Scavenging | Potent activity, comparable to standard antioxidants | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Mix the cell supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[5]
DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add the this compound solution to a methanolic solution of DPPH (0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.[10][12][13]
Western Blot for TrkB Activation
-
Cell Lysis: Treat neuronal cells with this compound and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total TrkB and phosphorylated TrkB (p-TrkB).
-
Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.[14][15]
Conclusion
This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to act as a TrkB agonist provides a strong rationale for its investigation in the context of neurodegenerative disorders. Furthermore, its anti-inflammatory, anticancer, and antioxidant properties broaden its potential therapeutic applications. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this versatile flavonoid. Continued investigation is warranted to fully elucidate its clinical utility and to pave the way for the development of novel therapies based on its unique pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 4. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Effects of 7,8-Dihydroxyflavone on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
6,7-Dihydroxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydroxyflavone, also known as 7,8-dihydroxyflavone, is a naturally occurring flavonoid that has garnered significant attention in the scientific community for its potent neuroprotective and neurotrophic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its primary signaling pathway. Quantitative data from the literature is summarized to facilitate comparative analysis, and detailed experimental protocols are provided to enable replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and procedures.
Natural Sources of this compound
This compound has been identified in a select number of plant species, where it exists as a secondary metabolite. The primary documented natural sources include:
-
Godmania aesculifolia : A tree belonging to the Bignoniaceae family, found in the tropical regions of the Western Hemisphere.[1][2][3]
-
Tridax procumbens : Commonly known as coat buttons or tridax daisy, this plant is a member of the Asteraceae family and is widespread in tropical and subtropical regions.[1][2]
-
Primula species : This genus of flowering plants in the family Primulaceae, which includes primroses, is another notable source of this flavonoid. Specifically, it has been mentioned in the context of Primula halleri.[1]
While these are the most cited sources, the distribution of this compound in the plant kingdom may be more extensive than is currently known, warranting further phytochemical screening of related species.
Isolation and Purification of this compound
General Experimental Workflow for Isolation
The overall process for isolating this compound from plant material can be summarized in the following workflow:
Detailed Experimental Protocols
The following protocols are generalized from standard flavonoid isolation procedures and should be optimized for the specific plant material being used.
2.2.1. Plant Material Preparation
-
Collection and Identification: Collect the desired plant material (e.g., leaves of Godmania aesculifolia or aerial parts of Tridax procumbens). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in the shade or use a ventilated oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.
2.2.2. Extraction
-
Soxhlet Extraction (Continuous):
-
Place approximately 500 g of the powdered plant material into a large thimble.
-
Extract with a suitable solvent, such as methanol or 70% ethanol, in a Soxhlet apparatus for 24-48 hours, or until the solvent in the siphon tube runs clear.
-
This method is thorough but can expose the extract to heat for extended periods.
-
-
Maceration (Batch):
-
Soak the powdered plant material (1 kg) in a suitable solvent (e.g., 5 L of methanol) in a large container at room temperature.
-
Stir or shake the mixture periodically for 3-7 days.
-
Filter the mixture and repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction.
-
2.2.3. Fractionation
-
Solvent Partitioning:
-
Combine the crude extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Suspend the residue in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoids are typically enriched in the ethyl acetate fraction.
-
Separate the layers and evaporate the ethyl acetate to yield a flavonoid-rich extract.
-
2.2.4. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.
-
Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column and elute with a solvent gradient of increasing polarity (e.g., a gradient of methanol in chloroform for silica gel, or isocratic elution with methanol for Sephadex LH-20).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp or a suitable staining reagent.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Further purify the pooled fractions using preparative HPLC with a reversed-phase C18 column.
-
Use a mobile phase gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm) and collect the peak corresponding to this compound.
-
2.2.5. Characterization
-
Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).
Quantitative Data
While specific yield and purity data for the isolation of this compound from its natural sources are not extensively reported, the following table provides a template for recording such data during an isolation experiment. A study on the extraction of other flavonoids from Tridax procumbens reported obtaining 85.6 mg of a different flavone from 5 kg of the dried plant material, illustrating the typically low yields of individual flavonoids.
| Plant Source | Part Used | Extraction Method | Purification Method | Yield (mg/kg of dry plant material) | Purity (%) | Reference |
| Tridax procumbens | Aerial Parts | 70% Ethanol Maceration | Column Chromatography (Sephadex LH-20, RP-18) | Data not available for this compound | - | [4] |
| Godmania aesculifolia | Leaves/Roots | Methanol Extraction | - | Data not available | - | [5] |
| Primula veris | Flowers | Methanol Maceration | Column Chromatography, Prep-HPLC | Data not available for this compound | - | [6] |
Biological Activity and Signaling Pathway
This compound is most renowned for its ability to act as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] By mimicking the action of BDNF, this compound can activate downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.
TrkB Signaling Pathway
The binding of this compound to the TrkB receptor induces its dimerization and autophosphorylation, which in turn activates several key downstream signaling pathways:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is primarily involved in promoting cell survival and growth.
-
Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) Pathway: This cascade plays a critical role in synaptic plasticity and cell differentiation.
-
Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are important for various neuronal functions.
The following diagram illustrates the activation of the TrkB signaling pathway by this compound.
Conclusion
This compound is a promising natural product with significant potential for the development of therapeutics for neurodegenerative diseases and other neurological disorders. While its natural sources are known, further research is required to optimize isolation protocols to obtain higher yields and purity. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important flavonoid. Future studies should focus on quantifying the content of this compound in various plant sources and developing efficient, scalable purification strategies to facilitate further preclinical and clinical investigations.
References
- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic protection by the dietary flavonoid 7,8-dihydroxyflavone requires an intact gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From the Cover: 7,8-Dihydroxyflavone Rescues Lead-Induced Impairment of Vesicular Release: A Novel Therapeutic Approach for Lead Intoxicated Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two New Flavones from Tridax procumbens Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
6,7-Dihydroxyflavone as a TrkB Agonist: A Technical Guide
Executive Summary: The development of small-molecule agonists for the Tropomyosin receptor kinase B (TrkB) represents a promising therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and depression. These compounds aim to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) but with superior pharmacokinetic properties. While various flavonoids have been investigated for this activity, the vast majority of published research has focused on 7,8-dihydroxyflavone (7,8-DHF). Its isomer, 6,7-dihydroxyflavone, is also recognized as a TrkB agonist but is significantly less characterized in the scientific literature.[1] This technical guide provides an in-depth overview of the core principles of dihydroxyflavones as TrkB agonists, using the extensive data available for 7,8-DHF as a representative model. The methodologies and signaling pathways described herein provide a foundational framework for the research and development of this compound and other novel TrkB agonists.
Introduction to TrkB and Small-Molecule Agonists
The TrkB receptor is a high-affinity catalytic receptor for the neurotrophin BDNF.[2][3] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][4] This event triggers the activation of three principal downstream signaling cascades:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Primarily involved in promoting cell survival and neuroprotection.[5][6]
-
Mitogen-activated protein kinase (MAPK)/ERK pathway: Crucial for neuronal differentiation, synaptic plasticity, and neurite outgrowth.[6][7]
-
Phospholipase C-gamma (PLC-γ) pathway: Regulates intracellular calcium levels and contributes to synaptic plasticity.[4][6]
Dysregulation of the BDNF/TrkB signaling system is implicated in the pathophysiology of numerous neurological and psychiatric disorders.[7] However, the therapeutic use of BDNF protein is hampered by its poor blood-brain barrier permeability and short plasma half-life.[2][8] Small-molecule, orally bioactive TrkB agonists like 7,8-DHF and its isomer this compound offer a viable alternative to overcome these limitations.[1][2]
Mechanism of Action: 7,8-Dihydroxyflavone as a Model
7,8-DHF acts as a direct agonist of the TrkB receptor.[2][8] Unlike the endogenous ligand BDNF, which is a large protein, 7,8-DHF is a small molecule that can cross the blood-brain barrier.[2] Studies have shown that 7,8-DHF binds to the extracellular domain of TrkB, provoking receptor dimerization and subsequent autophosphorylation, effectively mimicking the initial steps of BDNF-induced activation.[4][5] This activation is specific to TrkB, with no significant agonistic activity observed at related TrkA or TrkC receptors.[2][4]
The activation of TrkB by 7,8-DHF initiates the downstream signaling cascades essential for its neurotrophic effects.
Quantitative Data Presentation
The following tables summarize key quantitative metrics for the interaction of 7,8-DHF and BDNF with the TrkB receptor. These values serve as a benchmark for evaluating the potency and efficacy of new compounds like this compound.
Table 1: Binding Affinity (Kd) to TrkB Receptor
| Compound | Binding Affinity (Kd) | Method | Reference |
| 7,8-DHF | ~320 nM | Not Specified | [2] |
| 7,8-DHF | 15.4 nM | Surface Plasmon Resonance (SPR) | [4] |
| 7,8-DHF | 1.3 µM | Microscale Thermophoresis (MST) | [9] |
| BDNF | 1.7 nM | Surface Plasmon Resonance (SPR) | [4] |
| BDNF | 93 nM | Microscale Thermophoresis (MST) | [9] |
Note: Differences in reported binding affinities can arise from the distinct principles and experimental conditions of the methods used.[4][9]
Table 2: Functional Potency (EC50) of TrkB Agonists
| Compound | Assay | Potency (EC50) | Reference |
| 7,8-DHF | TrkB Phosphorylation (Primary Neurons) | ~250 nM | [4] |
| BDNF | TrkB Phosphorylation (Primary Neurons) | ~5-10 ng/mL | [2] |
Experimental Protocols
Characterizing a novel TrkB agonist requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
TrkB Phosphorylation Assay via Western Blot
This assay directly measures the activation of the TrkB receptor by assessing its autophosphorylation status.
Objective: To quantify the level of phosphorylated TrkB (p-TrkB) in cultured cells following treatment with an agonist.
Materials:
-
Cell line expressing TrkB (e.g., SH-SY5Y, primary cortical neurons).
-
Test compound (e.g., this compound).
-
Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).
-
Protein Assay Reagent (e.g., BCA kit).
-
Primary antibodies: anti-p-TrkB (e.g., Tyr816), anti-total-TrkB.
-
Loading control antibody (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Protocol:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.[10]
-
Stimulation: Treat cells with varying concentrations of the test compound or positive control (e.g., BDNF) for a specified time (e.g., 15-30 minutes).[10]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10][11]
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Detection & Analysis: Capture the chemiluminescent signal using an imaging system.[10] To normalize, strip the membrane and re-probe for total TrkB and a loading control like β-actin.[10]
Cell-Based TrkB Reporter Assay
This functional assay measures the activation of a specific TrkB signaling pathway by quantifying the expression of a downstream reporter gene.
Objective: To screen for and quantify the functional agonist or antagonist activity of test compounds.
Principle: Cells are engineered to express TrkB and a reporter gene (e.g., luciferase) under the control of a response element (e.g., NFAT) that is activated by a TrkB downstream pathway (e.g., PLC-γ -> Ca2+ -> Calcineurin -> NFAT).[13][14] Agonist binding activates TrkB, leading to luciferase expression, which produces a quantifiable light signal.[15]
Protocol:
-
Cell Plating: Dispense the engineered reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.[15]
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control (e.g., BDNF), and a vehicle control in the appropriate screening medium.[14]
-
Treatment: Remove the pre-incubation media from the cells and add the prepared treatment media to the wells.
-
Incubation: Incubate the plate for a sufficient duration (e.g., 22-24 hours) to allow for reporter gene expression.[15]
-
Lysis and Detection: Discard the treatment media. Add a luciferase detection reagent which contains both the cell lysis buffer and the luciferase substrate.[15][16]
-
Measurement: Measure the luminescence signal using a microplate reader.
-
Analysis: Quantify the relative change in luciferase activity in treated cells compared to untreated controls to determine agonist activity.[13]
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a TrkB agonist to protect neurons from a toxic insult, a key functional outcome of TrkB activation.
Objective: To measure the cytoprotective effect of a test compound against induced neurotoxicity.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of living cells.[19]
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons) in a 96-well plate and allow them to differentiate.[20]
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a set period (e.g., 1-2 hours).
-
Induce Toxicity: Add a neurotoxic agent (e.g., glutamate, hydrogen peroxide) to the wells (excluding control wells) and incubate for a further 24 hours.[21]
-
MTT Incubation: Add MTT labeling reagent to each well and incubate for 4 hours in a humidified atmosphere, allowing viable cells to metabolize the MTT into formazan crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the insoluble purple formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]
-
Analysis: Compare the absorbance of cells treated with the toxic agent alone versus those pre-treated with the test compound to determine the percentage of neuroprotection.
Conclusion and Future Directions
The small-molecule flavonoid 7,8-dihydroxyflavone has been robustly demonstrated to be a potent and specific agonist of the TrkB receptor, activating critical downstream signaling pathways that promote neuronal survival, plasticity, and resilience. The data and protocols presented in this guide, based on the extensive research into 7,8-DHF, provide a comprehensive framework for the scientific community.
While this compound is identified as a TrkB agonist, there is a clear need for direct, quantitative characterization of its activity. Future research should focus on applying the described experimental methodologies to:
-
Determine the binding affinity (Kd) and functional potency (EC50) of this compound at the TrkB receptor.
-
Directly compare its efficacy and downstream signaling signature to that of 7,8-DHF and BDNF.
-
Evaluate its neuroprotective capabilities in various in vitro and in vivo models of neurological disease.
Such studies will be crucial in determining the unique therapeutic potential of this compound and advancing the development of next-generation neurotrophic agents.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pnas.org [pnas.org]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TrkB Receptor Agonist 7,8 Dihydroxyflavone is Protective Against the Inner Retinal Deficits Induced by Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. caymanchem.com [caymanchem.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 17. Cell Counting & Health Analysis [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Neuroprotective Potential of 6,7-Dihydroxyflavone: A Technical Whitepaper
Authored by: Gemini AI
Abstract
6,7-Dihydroxyflavone (6,7-DHF), a naturally occurring flavonoid, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurodegenerative disorders. This document provides a comprehensive technical overview of the core mechanisms underlying the neuroprotective effects of 6,7-DHF. It details the compound's role as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This interaction triggers critical downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are fundamental to promoting neuronal survival, synaptic plasticity, and mitigating apoptotic processes. Furthermore, this paper explores the antioxidant properties of 6,7-DHF as an additional neuroprotective mechanism. We present a compilation of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a vital role in neuronal survival, growth, and differentiation. However, its therapeutic application is limited by a short plasma half-life and poor blood-brain barrier (BBB) permeability.[1][2]
This compound (also known in literature as 7,8-dihydroxyflavone or 7,8-DHF) is a small molecule flavonoid that can cross the BBB and acts as a selective TrkB agonist.[2][3][4] This unique property allows it to mimic the neurotrophic effects of BDNF, making it a highly attractive candidate for therapeutic intervention in neurological disorders.[5][6] This whitepaper will delve into the molecular mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of 6,7-DHF.
Core Mechanism of Action: TrkB Receptor Agonism
The primary neuroprotective mechanism of 6,7-DHF is its ability to bind to and activate the TrkB receptor, the primary receptor for BDNF.[5] Upon binding to the extracellular domain of TrkB, 6,7-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][5] This activation of TrkB signaling is central to the neuroprotective, neurotrophic, and synaptogenic effects of the compound.
Downstream Signaling Pathways
Activation of TrkB by 6,7-DHF leads to the stimulation of two major intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][7]
-
PI3K/Akt Pathway: This pathway is critically involved in promoting cell survival and inhibiting apoptosis.[2] Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby preventing programmed cell death.[8] Furthermore, the PI3K/Akt pathway can lead to the activation of the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of pro-survival and neurotrophic genes, including BDNF itself, creating a positive feedback loop.[1][2][8]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in neuronal differentiation, synaptic plasticity, and learning and memory.[3][7] Activation of this pathway by 6,7-DHF can enhance synaptic protein expression and support the structural integrity of neurons.[3]
The signaling cascade initiated by 6,7-DHF is depicted in the following diagram:
Antioxidant Properties
In addition to its primary role as a TrkB agonist, 6,7-DHF also exhibits direct antioxidant effects.[9] Studies have shown that it can protect neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione.[9] This antioxidant activity provides an additional layer of neuroprotection, particularly in pathological conditions characterized by high levels of oxidative stress. This mechanism is independent of TrkB receptor activation.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 6,7-DHF.
Table 1: In Vitro Efficacy of this compound
| Cell Model | Insult | 6,7-DHF Concentration | Outcome | Reference |
| Primary Cortical Neurons | Glutamate (50 µM) | 500 nM | Protection against apoptosis | [10] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation | 10 nM - 1 µM | Dose-dependent neuroprotection | [10][11] |
| HT-22 Hippocampal Cells | Glutamate | Concentration-dependent | Protection against toxicity, increased glutathione, reduced ROS | [9] |
| SH-SY5Y Cells | CoCl₂-induced hypoxia | Up to 40 µM | No cytotoxicity, cytoprotective effect | [12] |
| Neuro-2a Cells | 3-Nitropropionic acid (3-NP) | Not specified | Improved neuronal death, stabilized mitochondrial membrane potential | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | 6,7-DHF Dosage | Route of Administration | Outcome | Reference |
| Mice | Traumatic Brain Injury (TBI) | 20 mg/kg | Intraperitoneal | Attenuated functional deficits, reduced brain damage, edema, and apoptosis | [1][13] |
| Mice | Alzheimer's Disease (5XFAD) | 5 mg/kg/day | Oral gavage | Reversed memory deficits, reduced BACE1 elevation and β-amyloidogenesis | [14] |
| Mice | Parkinson's Disease (MPTP) | 5 mg/kg/day | Intraperitoneal | Reduced motor function impairment, prevented dopaminergic neuron loss | [15] |
| Rats | Parkinson's Disease (6-OHDA) | 12-16 mg/kg/day | Oral | Improved behavior, reduced dopaminergic neuron loss | [15] |
| Mice | Huntington's Disease (3-NP) | 10 mg/kg | Not specified | Ameliorated behavioral alterations, improved neuronal integrity | [8] |
| Mice | Stroke (MCAO) | 5 mg/kg | Not specified | Decreased infarct volumes | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the neuroprotective effects of 6,7-DHF.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with 6,7-DHF followed by the neurotoxic insult. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect apoptotic cells by labeling the fragmented DNA. Brain sections or cultured cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then quantified using fluorescence microscopy.
Western Blotting
Western blotting is employed to quantify the expression and phosphorylation of key proteins in the signaling pathways.
-
Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-TrkB, TrkB, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Animal Models of Neurodegeneration
-
Traumatic Brain Injury (TBI): A controlled cortical impact (CCI) device is commonly used to induce a reproducible TBI in rodents.[16]
-
Alzheimer's Disease: Transgenic mouse models, such as the 5XFAD mouse, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, are utilized.[14][17]
-
Parkinson's Disease: Neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are administered to selectively destroy dopaminergic neurons.[15]
A representative experimental workflow for assessing the neuroprotective effects of 6,7-DHF in an animal model of neurodegeneration is illustrated below:
References
- 1. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 2. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 7,8-Dihydroxyflavone on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The potential of small molecule brain-derived neurotrophic factor: mimetics to treat inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of TrkB agonist in neuronal survival by promoting CREB/BDNF and PI3K/Akt signaling in vitro and in vivo model of 3-nitropropionic acid (3-NP)-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Small-Molecule TrkB Agonist 7, 8-Dihydroxyflavone Decreases Hippocampal Newborn Neuron Death After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Profile of 6,7-Dihydroxyflavone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered interest for its potential health benefits. Flavonoids are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, relevant experimental data, and the protocols used to evaluate its efficacy. Due to the limited availability of quantitative data for this compound in publicly accessible literature, data from the structurally similar and more extensively studied 7,8-dihydroxyflavone is included for comparative context.
In Vitro Antioxidant Capacity
The antioxidant capacity of flavonoids can be assessed through various in vitro assays that measure their ability to neutralize synthetic radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays provide a quantitative measure of a compound's radical-scavenging ability, typically expressed as the half-maximal inhibitory concentration (IC50).
While specific IC50 values for this compound are not widely reported, the following table summarizes the antioxidant activities of the related compound, 7,8-dihydroxyflavone, in various in vitro assays.
| Assay | Compound | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity |
| DPPH Radical Scavenging | 7,8-Dihydroxyflavone | EC50: 24 µM | Quercetin | EC50: 25 µM |
| Cellular ROS Scavenging | 7,3´,4´-Trihydroxyflavone | IC50: 2.71 µM | 6,3´,4´-Trihydroxyflavone | IC50: 3.02 µM[1] |
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, this compound is presumed to exert its antioxidant effects within a cellular context by modulating endogenous antioxidant defense pathways. A key mechanism for flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Key antioxidant enzymes upregulated by Nrf2 activation include:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Enzymes that work in concert to neutralize reactive oxygen species (ROS).
Studies on the related 7,8-dihydroxyflavone have shown that it can activate the Nrf2 signaling pathway, leading to increased expression of HO-1 and enhanced protection against oxidative stress in various cell types.[2] It is plausible that this compound employs a similar mechanism of action.
Nrf2 Signaling Pathway Activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant properties of flavonoids like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in an amber bottle at 4°C.
-
Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution.
-
Include a control well containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
-
Cell Culture and Treatment:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to adhere.
-
Wash the cells with a buffer (e.g., PBS).
-
Treat the cells with various concentrations of this compound along with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
-
Induction of Oxidative Stress and Measurement:
-
Wash the cells to remove the compound and extracellular DCFH-DA.
-
Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time using a fluorescence plate reader.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.
Western Blot Analysis for Nrf2 and HO-1
This technique is used to detect the levels of specific proteins involved in the Nrf2 pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow
The evaluation of the antioxidant properties of a compound like this compound typically follows a logical progression from in vitro chemical assays to more biologically relevant cellular models.
Workflow for Assessing Antioxidant Properties.
Conclusion
This compound, like other flavonoids, is anticipated to possess significant antioxidant properties. While direct quantitative data for this specific compound is emerging, evidence from structurally related flavonoids strongly suggests its potential to act as a potent antioxidant through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2 signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of the antioxidant profile of this compound and other novel antioxidant compounds, paving the way for their potential development as therapeutic agents in conditions associated with oxidative stress. Further research is warranted to fully elucidate the specific antioxidant capacity and mechanisms of this compound.
References
6,7-Dihydroxyflavone: A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroxyflavone, also known as 7,8-dihydroxyflavone (7,8-DHF), is a naturally occurring flavonoid found in plants such as Godmania aesculifolia and Tridax procumbens.[1] Its IUPAC name is 7,8-dihydroxy-2-phenyl-4H-chromen-4-one.[2] This compound has garnered significant attention in the scientific community for its potent neurotrophic and cytoprotective activities. It acts as a selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][3] This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its modulation of key cellular signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and the intricate signaling networks are visualized to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: TrkB Receptor Agonism
The primary mechanism through which this compound exerts its biological effects is by binding to and activating the TrkB receptor, the principal receptor for BDNF.[1][3] Unlike BDNF, which is a large protein with poor blood-brain barrier permeability, this compound is a small, orally bioavailable molecule that can penetrate the central nervous system.[1]
Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][4] This activation initiates a cascade of downstream signaling events that are crucial for neuronal survival, synaptic plasticity, and protection against oxidative stress.[3][4][5]
Modulation of Key Cellular Signaling Pathways
The activation of TrkB by this compound triggers several interconnected signaling pathways, primarily the PI3K/Akt, MAPK/ERK, and Nrf2/HO-1 pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of TrkB signaling, playing a central role in promoting cell survival and proliferation. Following TrkB activation by this compound, PI3K is recruited to the receptor, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[5][6] Activated Akt, in turn, phosphorylates a variety of downstream targets, including Bad (a pro-apoptotic protein) and CREB (cAMP response element-binding protein), thereby inhibiting apoptosis and promoting gene transcription related to cell survival.[5][7]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by TrkB. This pathway is heavily involved in synaptic plasticity, learning, and memory.[8] this compound-induced TrkB activation leads to the phosphorylation and activation of ERK1/2.[4][9] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB, leading to the expression of genes involved in neuronal function and survival.[8]
The Nrf2/HO-1 Antioxidant Pathway
Beyond its direct neurotrophic effects, this compound exhibits potent antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can promote the dissociation of Nrf2 from Keap1, leading to Nrf2's translocation to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1, a potent antioxidant enzyme.[9][10] This induction of antioxidant enzymes helps to protect cells from oxidative damage.
Quantitative Data on Cellular Effects
The following tables summarize the quantitative effects of this compound on key signaling molecules from various studies.
Table 1: Effect of this compound on TrkB and Downstream Kinase Phosphorylation
| Target Protein | Cell/Tissue Type | 6,7-DHF Concentration/Dose | Change in Phosphorylation (Fold Change or % of Control) | Reference |
| TrkB | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |
| TrkB | Mouse Brain (in vivo) | 5 mg/kg | Significantly increased | [4] |
| TrkB | Mouse Brain (TBI model) | 20 mg/kg | 151% of vehicle | [5] |
| Akt (Ser473) | Mouse Brain (TBI model) | 20 mg/kg | 198% of vehicle | [5] |
| Akt (Thr308) | Mouse Brain (TBI model) | 20 mg/kg | 220% of vehicle | [5] |
| Akt | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |
| ERK1/2 | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |
| CREB | Mouse Brain (TBI model) | 20 mg/kg | 158% of vehicle | [5] |
Table 2: Effect of this compound on the Nrf2/HO-1 Pathway
| Target/Process | Cell/Tissue Type | 6,7-DHF Concentration | Observed Effect | Reference |
| Nrf2 Nuclear Translocation | Primary Mouse Chondrocytes | Dose-dependent | Increased | [10] |
| HO-1 Expression | Primary Mouse Chondrocytes | Dose- and time-dependent | Upregulated | [10] |
| HO-1 Expression | Hamster Lung Fibroblasts | Dose- and time-dependent | Upregulated | [9] |
| Nrf2 Expression | Hamster Lung Fibroblasts | Not specified | Increased protein level | [9] |
Detailed Experimental Protocols
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the levels of phosphorylated and total TrkB, Akt, ERK, and CREB in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons or relevant cell lines to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TrkB, total TrkB, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-CREB, and total CREB overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels.
-
Immunofluorescence for Nrf2 Nuclear Translocation
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images of the Nrf2 (green) and DAPI (blue) channels.
-
Quantify the nuclear Nrf2 fluorescence intensity using image analysis software. The ratio of nuclear to cytoplasmic fluorescence can be calculated to determine the extent of translocation.[11]
-
Conclusion and Future Directions
This compound is a promising therapeutic candidate due to its ability to potently and selectively activate the TrkB receptor and its downstream signaling pathways. Its multifaceted mechanism of action, encompassing neurotrophic, anti-apoptotic, and antioxidant effects, makes it a valuable tool for studying cellular signaling and a potential lead compound for the development of treatments for a range of neurological and oxidative stress-related disorders.
Future research should focus on further elucidating the precise molecular interactions between this compound and the TrkB receptor, exploring its effects on other potential cellular targets, and conducting comprehensive preclinical and clinical studies to evaluate its therapeutic efficacy and safety in various disease models. The detailed methodologies and summarized data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further unraveling the therapeutic potential of this remarkable flavonoid.
References
- 1. Tropoflavin - Wikipedia [en.wikipedia.org]
- 2. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Small-molecule 7,8-dihydroxyflavone counteracts compensated and decompensated cardiac hypertrophy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of 7, 8-dihydroxyflavone on the up-regulation of Nrf2-mediated heme oxygenase-1 expression in hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Studies of 6,7-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroxyflavone, also known as isobaicalein, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a C6-C3-C6 backbone, characterized by two hydroxyl groups at the 6th and 7th positions of the A-ring. This compound is a structural isomer of the extensively studied 7,8-dihydroxyflavone (7,8-DHF), which has led to considerable confusion in scientific literature and commercial databases. While 7,8-DHF is widely reported as a potent agonist of the Tropomyosin receptor kinase B (TrkB), in vitro data for this compound is sparse. This guide aims to consolidate the available experimental in vitro data specifically for this compound, providing a clear summary of its known biological activities, quantitative data, and relevant experimental protocols to facilitate further research and development.
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound from in vitro assays. The limited data underscores the need for further investigation into this specific flavone.
| Biological Target / Assay | Cell Line / System | Metric | Value | Reference(s) |
| Aldose Reductase | Enzyme Assay | IC₅₀ | 3.98 mM | [1] |
| Tyrosinase | Enzyme Assay | % Inh. | No Activity Reported | [2] |
| Trolox Equivalent Antioxidant Capacity | Chemical Assay (TEAC) | TEAC | ~1.0 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | Bacterial Culture (Synergy) | MIC Fold Reduction | 8 to 32,800-fold (with β-lactams) | [4] |
Reported In Vitro Biological Activities
Enzyme Inhibition
-
Aldose Reductase: this compound has been identified as an inhibitor of aldose reductase with a reported half-maximal inhibitory concentration (IC₅₀) of 3.98 mM[1]. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Its inhibition is a therapeutic strategy for preventing secondary complications of diabetes.
-
Tyrosinase: In a screen of various hydroxyflavones, this compound was found to have no inhibitory activity against mushroom tyrosinase, an enzyme crucial for melanin biosynthesis[2].
Antimicrobial Synergy
While possessing only weak intrinsic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrates a powerful synergistic effect when combined with β-lactam antibiotics[4]. In vitro studies have shown that it can increase the susceptibility of MRSA strains to β-lactams by a factor ranging from 8-fold to as high as 32,800-fold[4]. This suggests a potential role as an antibiotic adjuvant, capable of restoring the efficacy of conventional antibiotics against resistant bacteria.
Antioxidant Activity
Theoretical studies predicted that this compound possesses free-radical scavenging activity due to the ortho-dihydroxy structure on its A-ring[4]. This has been confirmed experimentally through the Trolox Equivalent Antioxidant Capacity (TEAC) assay, where it demonstrated an antioxidant capacity approximately equivalent to that of Trolox, a water-soluble vitamin E analog[3].
Other Investigated Activities
Potential Signaling Pathways
Based on the well-documented anti-inflammatory properties of structurally related flavonoids (e.g., baicalein, 6-hydroxyflavone), it is plausible that this compound may modulate key inflammatory signaling pathways. A primary pathway targeted by many flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is critical in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). While not yet experimentally verified for this compound, the diagram below illustrates this representative pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:38183-04-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Extracts and Phytochemicals Targeting α-Synuclein Aggregation in Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of 6,7-Dihydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydroxyflavone, predominantly referred to in scientific literature as 7,8-Dihydroxyflavone (7,8-DHF), is a naturally occurring flavone that has emerged as a significant subject of neuropharmacological research. This small molecule is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the neurotrophic effects of BDNF, 7,8-DHF has demonstrated considerable therapeutic potential in a range of preclinical models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, stroke, and depression. Its ability to cross the blood-brain barrier and be orally bioavailable further enhances its appeal as a drug candidate. This technical guide provides an in-depth overview of the preliminary pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams.
Core Pharmacological Activities
The primary mechanism of action of this compound is its function as a TrkB agonist. Unlike BDNF, which is a large protein with poor pharmacokinetic properties, 7,8-DHF is a small molecule that can effectively penetrate the blood-brain barrier.[1] It binds to the extracellular domain of the TrkB receptor, inducing its dimerization and subsequent autophosphorylation, thereby activating downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[1]
Beyond its neurotrophic activities, this compound also exhibits significant antioxidant and anti-inflammatory properties. It has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Value | Receptor/Assay | Reference |
| Binding Affinity (Kd) | 320 nM | TrkB Extracellular Domain | [1] |
| EC50 for TrkB Activation | ~250 nM | Primary Hippocampal Neurons |
Table 2: In Vivo Neuroprotective Efficacy
| Animal Model | Toxin/Insult | This compound Dose | Key Finding | Reference |
| Excitotoxicity | Kainic Acid | 5 mg/kg, i.p. | Markedly suppressed KA-provoked apoptosis. | [1] |
| Stroke | Middle Cerebral Artery Occlusion (MCAO) | 5 mg/kg, i.p. | Substantially decreased infarct volumes. | [1] |
| Parkinson's Disease | MPTP | 5 mg/kg, i.p. | Ameliorated motor deficits and reduced dopaminergic neuron loss. | [2] |
| Parkinson's Disease | 6-OHDA | 12-16 mg/kg/day, oral | Improved behavior and reduced loss of dopaminergic neurons. | [2] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Route of Administration | Species | Reference |
| Oral Bioavailability | 4.6% | Oral | Mouse | [3] |
| Oral Bioavailability (R13 Prodrug) | 10.5% | Oral | Mouse | [3] |
| Tmax (Plasma) | 10 min | 50 mg/kg, oral | Mouse | [4] |
| Cmax (Plasma) | 70 ng/mL | 50 mg/kg, oral | Mouse | [4] |
| Half-life (t1/2) (Plasma) | 134 min | 50 mg/kg, oral | Mouse | [4] |
| Metabolites | O-methylated metabolites (e.g., 7-methoxy-8-hydroxy-flavone) | Oral | Mouse | [4][5][6] |
Key Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several critical intracellular signaling pathways.
TrkB Signaling Pathway
Upon binding to the TrkB receptor, this compound initiates a cascade of downstream signaling events that are fundamental to its neurotrophic and neuroprotective actions. The three major pathways activated are the MAPK/ERK, PI3K/Akt, and PLCγ pathways.
Nrf2/HO-1 Antioxidant Pathway
This compound can also induce neuroprotection through the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
TrkB Receptor Phosphorylation Assay (Western Blot)
This protocol details the steps to assess the ability of this compound to induce the phosphorylation of the TrkB receptor in cultured neuronal cells.
Materials:
-
Primary neuronal cell culture (e.g., primary cortical or hippocampal neurons)
-
This compound (7,8-DHF)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TrkB (e.g., Tyr816), anti-total-TrkB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary neurons and culture until mature. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 15-30 minutes).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.[7]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-phospho-TrkB antibody overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.[8]
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-TrkB antibody and a loading control antibody (e.g., β-actin).[7]
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe to measure intracellular ROS levels in response to this compound.
Materials:
-
Cultured cells (e.g., neuronal cell line)
-
This compound (7,8-DHF)
-
DCFDA (or H2DCFDA) stock solution
-
Assay buffer (e.g., PBS or HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
DCFDA Loading: Remove the culture medium and wash the cells with assay buffer. Add DCFDA working solution (e.g., 10-20 µM in assay buffer) to each well and incubate for 30-45 minutes at 37°C in the dark.[9][10]
-
Washing: Remove the DCFDA solution and wash the cells twice with assay buffer to remove excess probe.[10]
-
Treatment: Add fresh culture medium containing various concentrations of this compound or vehicle control to the wells. If inducing oxidative stress, a pro-oxidant (e.g., H₂O₂) can be co-administered.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. For microscopy, visualize the cells using a FITC filter set.[10]
Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health, following treatment with this compound.
Materials:
-
Cultured cells
-
This compound (7,8-DHF)
-
JC-1 staining solution
-
Assay Buffer
-
Black, clear-bottom 96-well plates or flow cytometry tubes
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in an appropriate format (e.g., 96-well plate for plate reader/microscopy or culture flasks for flow cytometry). Treat cells with this compound or vehicle control for the desired duration.[11]
-
JC-1 Staining: Add the JC-1 staining solution to the cell culture medium and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[11]
-
Washing (optional for flow cytometry): For microscopy and plate reader analysis, gently wash the cells with assay buffer. For flow cytometry, cells can be analyzed directly in the staining medium or after washing and resuspension in assay buffer.[11]
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells using filters for red (J-aggregates, healthy mitochondria) and green (JC-1 monomers, depolarized mitochondria) fluorescence.[12]
-
Fluorescence Plate Reader: Measure fluorescence intensity at two wavelength pairs: Ex/Em ~535/590 nm for red fluorescence and Ex/Em ~485/530 nm for green fluorescence. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[12]
-
Conclusion
This compound represents a promising therapeutic lead for a variety of neurological disorders. Its well-characterized role as a TrkB agonist, coupled with its antioxidant properties, provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the pharmacological profile and therapeutic potential of this compelling molecule. Future research should focus on optimizing its pharmacokinetic properties, for instance through the development of novel prodrugs, and on conducting rigorous clinical trials to translate its preclinical efficacy into tangible benefits for patients.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-methylated metabolite of 7,8-dihydroxyflavone activates TrkB receptor and displays antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydroxyflavones in Neurological Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: The primary focus of these application notes and protocols is 7,8-dihydroxyflavone (7,8-DHF) . While the initial request specified 6,7-dihydroxyflavone, a thorough review of the scientific literature reveals that 7,8-DHF is the extensively studied isomer with a well-documented role as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB). In contrast, detailed experimental protocols and quantitative data for this compound are scarce. Given the high degree of structural similarity and the common interest in the neurotrophic effects of dihydroxyflavones, this document provides comprehensive information on 7,8-DHF, which can serve as a foundational resource for research in this area. Limited available information on related 6,7-substituted flavones is also included for comparative purposes.
Introduction to 7,8-Dihydroxyflavone (7,8-DHF)
7,8-Dihydroxyflavone is a naturally occurring flavonoid that has garnered significant attention in the scientific community for its potent neurotrophic and neuroprotective properties. It acts as a small-molecule mimetic of Brain-Derived Neurotrophic Factor (BDNF), selectively binding to and activating the TrkB receptor.[1][2][3] This activation triggers downstream signaling cascades crucial for neuronal survival, growth, and synaptic plasticity.[4][5] Due to its ability to cross the blood-brain barrier, 7,8-DHF is a promising therapeutic candidate for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for 7,8-dihydroxyflavone from various preclinical studies.
Table 1: In Vitro Efficacy and Binding Affinity of 7,8-DHF
| Parameter | Value | Cell Line/Assay Condition | Reference |
| TrkB Activation | |||
| EC50 (p-Akt) | ~10-50 nM | Primary Cortical Neurons | [8] |
| Neuroprotection | |||
| Effective Concentration | 50 nM | Glutamate-induced toxicity in cortical neurons | [8] |
| Enzyme Inhibition | |||
| IC50 (PDXP) | ~1 µM | Purified murine PDXP | [9] |
| KD (PDXP) | 3.1 ± 0.3 µM | Biolayer Interferometry | [9] |
Table 2: In Vivo Efficacy of 7,8-DHF in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Alzheimer's Disease (5XFAD mice) | 5 mg/kg, i.p., daily for 10 days | Rescued memory deficits, restored TrkB signaling, reduced BACE1 and Aβ levels. | [1] |
| Alzheimer's Disease (5XFAD mice) | Chronic oral administration | Prevented Aβ deposition, inhibited synapse loss, and prevented memory deficits. | [3] |
| Parkinson's Disease (6-OHDA rat model) | Administered in drinking water for 4 weeks | Improved motor function and prevented dopaminergic neuron loss. | [7] |
| Traumatic Brain Injury (mouse model) | Intraperitoneal injection post-injury | Reduced brain tissue damage and promoted neuronal survival. | [4] |
Table 3: Pharmacokinetic Properties of 7,8-DHF in Mice
| Parameter | Route | Value | Reference |
| Half-life (T½) | Oral (50 mg/kg) | 134 minutes | [10] |
| Cmax (Plasma) | Oral (R13 prodrug, 36 mg/kg) | 129 ng/mL | [11] |
| Tmax (Plasma) | Oral (R13 prodrug, 36 mg/kg) | 30 minutes | [11] |
| Brain Concentration | Oral (50 mg/kg) | ~7 ng/g at 4 hours | [10] |
Signaling Pathways and Experimental Workflows
7,8-DHF-Mediated TrkB Signaling Pathway
7,8-DHF binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation. This initiates downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are critical for neuronal survival and plasticity.
References
- 1. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TrkB by 7,8-dihydroxyflavone prevents fear memory defects and facilitates amygdalar synaptic plasticity in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. researchgate.net [researchgate.net]
- 8. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of 6,7-Dihydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydroxyflavone (6,7-DHF), more commonly known in scientific literature as 7,8-Dihydroxyflavone (7,8-DHF), is a naturally occurring flavonoid that has garnered significant attention as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB).[1][2] By mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF can cross the blood-brain barrier, making it a promising therapeutic candidate for a variety of neurological and neuropsychiatric disorders.[3][4][5] Its therapeutic potential has been explored in numerous preclinical in vivo models of Alzheimer's disease, Parkinson's disease, stroke, depression, and traumatic brain injury.[2][5][6][7][8] Additionally, emerging research suggests potential anticancer properties.[9][10][11]
These application notes provide a comprehensive overview of established in vivo models and detailed protocols for evaluating the efficacy and mechanism of action of this compound.
Pharmacokinetics and Bioavailability
A critical aspect of in vivo testing is understanding the pharmacokinetic profile of the compound. 7,8-DHF is orally bioavailable and can penetrate the blood-brain barrier.[3][4] However, its modest oral bioavailability has led to the development of prodrugs, such as R13, to enhance its pharmacokinetic properties.[4]
Table 1: Pharmacokinetic Parameters of 7,8-Dihydroxyflavone and its Prodrug (R13) in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| 7,8-DHF | Oral Gavage | 50 | ~70 | ~0.17 | ~2.23 | ~4.6 | [3][4] |
| R13 (Prodrug) | Oral Gavage | 36 | 129 (as 7,8-DHF) | 0.5 | 3.66 | ~10.5 | [4] |
In Vivo Models for Neurodegenerative and Neurological Disorders
The primary therapeutic application of 7,8-DHF investigated in vivo is its neuroprotective and neurorestorative effects through the activation of the TrkB signaling pathway.
Signaling Pathway: 7,8-DHF and TrkB Activation
7,8-DHF binds to and activates the TrkB receptor, leading to its dimerization and autophosphorylation.[1][2] This initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, synaptic plasticity, and neurogenesis.[5][7][12]
Alzheimer's Disease (AD) Models
7,8-DHF has been shown to rescue memory deficits, reduce β-amyloidogenesis, and restore TrkB signaling in transgenic mouse models of AD.[6][13]
Table 2: Summary of 7,8-DHF Studies in AD Mouse Models
| Animal Model | Age | Dose and Administration | Duration | Key Findings | Reference |
| 5XFAD Mice | 12-15 months | 5 mg/kg, i.p., daily | 10 days | Rescued memory deficits, restored TrkB signaling, reduced BACE1 and Aβ levels. | [6] |
| 5XFAD Mice | 1 month | 5 mg/kg, i.p., daily | 2 months | Decreased cortical Aβ plaque deposition, protected against dendritic arbor complexity reduction. | [13] |
| Tg2576 Mice | 15-17 months | 5 mg/kg, i.p., daily | 4 weeks | Improved spatial memory, restored synaptic plasticity. | [5] |
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human APP and PSEN1, exhibiting an aggressive amyloid pathology. Age-matched wild-type littermates serve as controls.
-
Compound Preparation: Dissolve 7,8-DHF in a vehicle solution (e.g., saline with 1% DMSO). Prepare fresh daily.
-
Administration: Administer 7,8-DHF (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for the specified duration (e.g., 10 days to 2 months).
-
Behavioral Testing (Post-treatment):
-
Y-Maze: To assess short-term spatial working memory. Place the mouse at the end of one arm and allow it to explore freely for 5 minutes. Record the sequence of arm entries. An alternation is defined as entries into all three arms on consecutive choices. Calculate the percentage of spontaneous alternation.
-
Morris Water Maze (MWM): To assess spatial learning and memory. The test consists of an acquisition phase (e.g., 4 trials/day for 5 days) where the mouse learns to find a hidden platform, followed by a probe trial 24 hours later where the platform is removed. Record escape latency, path length, and time spent in the target quadrant.[14][15]
-
-
Endpoint Analysis (Post-behavioral testing):
-
Tissue Collection: Anesthetize mice and perfuse with saline. Collect brains and dissect the hippocampus and cortex.
-
Biochemical Analysis: Homogenize brain tissue for Western blotting to measure levels of BDNF, TrkB, phosphorylated-TrkB (p-TrkB), BACE1, and Aβ peptides (Aβ40, Aβ42).[6]
-
Histology: Use half of the brain for immunohistochemical staining of Aβ plaques and analysis of neuronal morphology (e.g., dendritic spine density).
-
Parkinson's Disease (PD) Models
7,8-DHF demonstrates neuroprotective effects against dopaminergic neuron degeneration in rodent models of Parkinson's disease induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and MPTP.[7]
Table 3: Summary of 7,8-DHF Studies in PD Rodent Models
| Animal Model | Neurotoxin | Dose and Administration | Duration | Key Findings | Reference |
| Rat | 6-OHDA | In drinking water (~12-16 mg/kg/day) | 4 weeks (2 pre-, 2 post-lesion) | Improved dopamine-mediated behaviors, prevented dopaminergic neuron loss in the SN. | [7] |
| Mouse | MPTP | 5 mg/kg, i.p. | Pre- and post-treatment | Prevented dopaminergic neuron loss. | [7] |
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Pre-treatment: Provide 7,8-DHF in drinking water for two weeks prior to surgery. Monitor water intake to estimate the daily dose.
-
6-OHDA Lesioning Surgery:
-
Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the medial forebrain bundle or substantia nigra pars compacta (SNc) to induce degeneration of dopaminergic neurons.
-
-
Post-treatment: Continue administration of 7,8-DHF in drinking water for an additional two weeks.
-
Behavioral Assessment (Post-lesion):
-
Apomorphine- or Amphetamine-Induced Rotation Test: Administer a dopamine agonist (apomorphine) or releasing agent (amphetamine) and quantify the number of contralateral (away from the lesion) or ipsilateral (towards the lesion) rotations over a set period (e.g., 60-90 minutes). A reduction in rotations in the 7,8-DHF group indicates a protective effect.
-
-
Endpoint Analysis:
-
Tissue Collection: Perfuse animals and collect brains.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to quantify the survival of dopaminergic neurons in the SNc and the density of dopaminergic fibers in the striatum.
-
In Vivo Models for Anticancer Activity
While the primary focus of 7,8-DHF research has been on neuroprotection, some studies have explored its anticancer potential.[11] In vivo studies often utilize xenograft models.
Hepatocarcinoma Xenograft Model
Table 4: Summary of Dihydroxyflavone Study in a Cancer Xenograft Model Note: This study used 5,7-Dihydroxyflavone, a structural isomer of this compound, demonstrating the utility of the xenograft model for this class of compounds.
| Animal Model | Cancer Cell Line | Dose and Administration | Duration | Key Findings | Reference |
| Athymic Nude Mice | HepG2 (Hepatocarcinoma) | 30 mg/kg/day (5,7-DHF) | 28 days | Inhibited tumor growth, especially in combination with TRAIL. | [9] |
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., HepG2 hepatocarcinoma cells or MCF-7 breast cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, 6,7-DHF). Administer the compound via oral gavage or i.p. injection at a predetermined dose and schedule.
-
Endpoint Analysis:
-
Continue treatment for a specified period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Optional: Process tumor tissue for histological analysis (e.g., H&E staining) or Western blotting to investigate the mechanism of action (e.g., markers of apoptosis like cleaved caspase-3).[11]
-
Conclusion
The in vivo models described provide robust platforms for the preclinical evaluation of this compound. For neurodegenerative applications, transgenic and neurotoxin-induced models are well-established, with behavioral and neurochemical readouts being critical for assessing efficacy. For anticancer studies, xenograft models offer a standard method to evaluate effects on tumor growth. Careful consideration of the compound's pharmacokinetics, appropriate animal model selection, and detailed endpoint analyses are essential for successfully characterizing the therapeutic potential of this promising flavonoid.
References
- 1. pnas.org [pnas.org]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Small-Molecule TrkB Agonist 7, 8-Dihydroxyflavone Decreases Hippocampal Newborn Neuron Death After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TrkB receptor agonist 7,8 Dihydroxyflavone triggers profound gender-dependent neuroprotection in mice after perinatal hypoxia and ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
Measuring the Activity of 6,7-Dihydroxyflavone: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in measuring the biological activity of 6,7-Dihydroxyflavone. This flavonoid has garnered interest for its potential neuroprotective, antioxidant, and anti-inflammatory properties. The following sections detail key assays and methodologies for characterizing the efficacy of this compound and related flavones.
TrkB Receptor Activation Assays
This compound's structural isomer, 7,8-dihydroxyflavone (7,8-DHF), is a well-established agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] Activation of TrkB signaling is crucial for neuronal survival, differentiation, and synaptic plasticity.[1][3] Assays to measure the TrkB-activating potential of this compound are critical for evaluating its neurotrophic and neuroprotective effects.[4][5][6]
TrkB Phosphorylation Assay by Western Blot
Application: This assay determines the ability of this compound to induce the autophosphorylation of the TrkB receptor in cultured neuronal cells, a hallmark of its activation.
Principle: Upon agonist binding, TrkB receptors dimerize and autophosphorylate on specific tyrosine residues. This phosphorylation event initiates downstream signaling cascades.[3] This protocol uses Western blotting to detect the phosphorylated form of TrkB (p-TrkB) in cell lysates following treatment with the test compound.
Protocol:
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 6-well plates and culture until they reach the desired confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 15-30 minutes. Include a vehicle control (DMSO) and a positive control (BDNF, 50 ng/mL or 7,8-DHF, 10 µM).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-TrkB (e.g., p-TrkB Y816) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-TrkB signal to the total TrkB signal from a stripped and re-probed membrane or a parallel blot.
Data Presentation: TrkB Agonist Activity
| Compound | Assay | Cell Line | EC50 / Activity |
| 7,8-Dihydroxyflavone | TrkB Phosphorylation | Hippocampal Neurons | Potent activation at 500 nM |
| 7,8-Dihydroxyflavone | TrkB Dimerization | HEK293 cells | Effective at 0.5 µM |
Signaling Pathway: TrkB Activation
Caption: TrkB receptor activation pathway by this compound.
Antioxidant Activity Assays
Flavonoids are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[7] The antioxidant capacity of this compound can be evaluated using various in vitro and cell-based assays.
Cellular Antioxidant Activity (CAA) Assay
Application: This assay measures the ability of this compound to neutralize intracellular reactive oxygen species (ROS).
Principle: The CAA assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will reduce the amount of ROS, thereby decreasing the fluorescence signal.
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluency.
-
Probe Loading: Wash the cells with PBS and incubate with DCFH-DA (25 µM) for 60 minutes at 37°C.
-
Compound Incubation: Remove the DCFH-DA solution, wash the cells, and add varying concentrations of this compound or a positive control (e.g., Quercetin).
-
ROS Generation: Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm. Take readings every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA unit for the sample by comparing its effect to a standard antioxidant like Quercetin. The IC50 value, the concentration required to inhibit ROS production by 50%, can also be calculated.
Data Presentation: Antioxidant and Neuroprotective Activity
| Compound | Assay | System | IC50 / Activity | Reference |
| 6,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 2D Macrophages | 3.02 µM | [8] |
| 7,3´,4´-trihydroxyflavone | Cellular ROS Scavenging | 2D Macrophages | 2.71 µM | [8] |
| 7,8-Dihydroxyflavone | Neuroprotection against glutamate toxicity | HT-22 cells | Concentration-dependent protection | [7] |
Experimental Workflow: Cellular Antioxidant Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in numerous diseases. Flavonoids can exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of inflammatory mediators.
Nitric Oxide (NO) Production Assay (Griess Test)
Application: This assay quantifies the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. The Griess test is a colorimetric assay that measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and vehicle-treated/LPS-stimulated controls.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC50 value for NO inhibition.
Data Presentation: Anti-inflammatory Activity (NO Inhibition)
| Compound | Assay | Cell Line | IC50 | Reference |
| 6-Hydroxyflavone | NO Inhibition | Rat Kidney Mesangial Cells | 1.7 µM | [9] |
| 4',6-Dihydroxyflavone | NO Inhibition | Rat Kidney Mesangial Cells | ~2.0 µM | [9] |
| 5,6-Dihydroxyflavone | NO Inhibition | RAW 264.7 Macrophages | 11.55 µM | [10] |
| 6,3´,4´-trihydroxyflavone | NO Inhibition | 2D Macrophages | 22.1 µM | [8] |
| 7,3´,4´-trihydroxyflavone | NO Inhibition | 2D Macrophages | 26.7 µM | [8] |
Signaling Pathway: Inhibition of NF-κB
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TrkB agonist 7,8-dihydroxyflavone changes the structural dynamics of neocortical pyramidal neurons and improves object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TrkB by 7,8-dihydroxyflavone prevents fear memory defects and facilitates amygdalar synaptic plasticity in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6,7-Dihydroxyflavone in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a class of natural compounds, are gaining significant attention in neuroscience for their neuroprotective and therapeutic potential. Within this class, dihydroxyflavones are of particular interest. While the user has requested information on 6,7-Dihydroxyflavone , the available scientific literature is limited regarding its specific applications in neuroscience. However, research on its isomer, 7,8-Dihydroxyflavone (7,8-DHF) , is extensive. Studies indicate that the 6,7-dihydroxy substitution pattern retains partial activity as a Tropomyosin receptor kinase B (TrkB) agonist, the primary mechanism of action for 7,8-DHF.[1]
Therefore, these application notes will focus on the well-documented use of 7,8-DHF as a potent TrkB agonist that mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF). The protocols and data presented for 7,8-DHF can serve as a strong foundation for researchers investigating the potential of this compound, with the understanding that optimization of concentrations and conditions may be necessary.
7,8-DHF has been shown to cross the blood-brain barrier, making it a promising candidate for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and age-related cognitive decline.[2][3][4][5] Its primary mechanism of action is the activation of the TrkB receptor, initiating downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity.[6][7][8][9]
Mechanism of Action: TrkB Signaling Pathway
This compound is suggested to act as a partial agonist of the TrkB receptor, while 7,8-DHF is a well-established potent agonist. The binding of these dihydroxyflavones to the extracellular domain of TrkB induces its dimerization and autophosphorylation, leading to the activation of several key downstream signaling pathways crucial for neuronal function.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize quantitative data from key studies on 7,8-DHF, which can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of 7,8-Dihydroxyflavone
| Cell Type | Assay | Concentration of 7,8-DHF | Outcome | Reference |
| Primary Cortical Neurons | Protection against Aβ-induced toxicity | 500 nM | Increased cell viability | [10] |
| SH-SY5Y Neuroblastoma Cells | Inhibition of Tau aggregation | 10 µM | Reduced Tau aggregation | [11] |
| Hippocampal Neurons | TrkB Phosphorylation (p-TrkB) | 500 nM | Significant increase in p-TrkB | [6][8][9] |
| Primary Cortical Neurons | Caspase-3 activation assay | 50 nM | Substantial blockade of glutamate-provoked caspase-3 activation | [1] |
Table 2: In Vivo Efficacy of 7,8-Dihydroxyflavone in Rodent Models
| Animal Model | Disease/Condition | Dosage and Administration | Key Findings | Reference |
| 5XFAD Mouse | Alzheimer's Disease | 5 mg/kg/day, oral (in drinking water) for 4 months | Prevented Aβ deposition, synaptic loss, and memory deficits. | [10] |
| 6-OHDA Rat | Parkinson's Disease | In drinking water for 4 weeks | Significantly improved dopamine-mediated behaviors and prevented dopaminergic neuron loss. | [3][12] |
| MPTP Mouse | Parkinson's Disease | 5 mg/kg/day, i.p. for 14 days | Ameliorated motor deficits and suppressed α-synuclein expression. | [13] |
| Ts65Dn Mouse | Down Syndrome | 5.0 mg/kg/day, i.p. for 39 days | No significant improvement in learning and memory in adult mice. | [14] |
| Aged C57BL/6 Mice | Age-related cognitive decline | 100 mg/kg/day, oral gavage for 21 days | Restored levels of Rho proteins Rac1 and Rab3A in brain membrane preparations. | [15] |
Experimental Protocols
The following are detailed protocols for key experiments involving 7,8-DHF. These can be adapted for use with this compound.
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Neurotoxin (e.g., Amyloid-β oligomers, glutamate, or 6-hydroxydopamine)
-
MTT or LDH assay kit for cell viability assessment
-
Poly-D-lysine coated culture plates
Protocol:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well and culture for 5-7 days.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. It is advisable to test a range of concentrations (e.g., 10 nM to 10 µM) based on the partial activity noted in the literature.
-
Pre-treatment: Pre-treat the neurons with different concentrations of this compound for 24 hours.
-
Neurotoxin Challenge: Add the neurotoxin to the culture medium at a pre-determined toxic concentration.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the vehicle-treated control and the neurotoxin-only treated group.
In Vivo Administration in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle (e.g., drinking water with a small amount of NaOH to aid dissolution, or a solution of DMSO and saline for injections)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for tissue processing and analysis (e.g., cryostat, microscope, Western blot apparatus)
Protocol:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Wild-type + Vehicle, Wild-type + 6,7-DHF, 5XFAD + Vehicle, 5XFAD + 6,7-DHF).
-
Drug Administration: Administer this compound daily via oral gavage, intraperitoneal (i.p.) injection, or in the drinking water. A starting dose could be extrapolated from the effective doses of 7,8-DHF (e.g., 5 mg/kg/day), with dose-response studies being essential. A typical treatment duration is 1-3 months.
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Histological and Biochemical Analysis:
-
Perform immunohistochemistry to quantify amyloid plaques and assess neuronal markers.
-
Use Western blotting to measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated TrkB and its downstream targets (p-Akt, p-ERK).
-
Conclusion
While direct and extensive research on this compound in neuroscience is currently sparse, the available evidence suggests it may share the neurotrophic properties of its well-studied isomer, 7,8-Dihydroxyflavone, through partial activation of the TrkB receptor. The application notes, quantitative data, and experimental protocols provided for 7,8-DHF offer a robust framework for initiating and conducting research into the neuroscientific applications of this compound. Further investigation is warranted to fully elucidate the specific activity, potency, and therapeutic potential of this compound in various models of neurological disorders.
References
- 1. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. pnas.org [pnas.org]
- 7. [PDF] A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 12. 7,8-dihydroxyflavone protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of 7,8-Dihydroxyflavone on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7,8-Dihydroxyflavone in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 7,8-dihydroxyflavone (7,8-DHF), a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), in preclinical models of neurodegenerative diseases. While the initial query specified 6,7-dihydroxyflavone, the vast body of scientific literature points to its isomer, 7,8-dihydroxyflavone, as the key neuroactive compound that mimics the effects of Brain-Derived Neurotrophic Factor (BDNF). Reduced BDNF/TrkB signaling is a common pathological feature in several neurodegenerative disorders. 7,8-DHF has emerged as a promising therapeutic candidate due to its ability to cross the blood-brain barrier and activate TrkB signaling, thereby promoting neuronal survival, synaptic plasticity, and neurogenesis.
This document summarizes key quantitative findings, provides detailed experimental protocols for in vitro and in vivo studies, and visualizes the underlying molecular pathways and experimental workflows.
Data Presentation: Efficacy of 7,8-Dihydroxyflavone
The following tables summarize the quantitative outcomes of 7,8-DHF treatment in various animal models of neurodegenerative diseases.
Alzheimer's Disease (AD)
Model: 5XFAD Transgenic Mice
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Cognitive Function | 5 mg/kg, i.p., daily for 10 days | Rescued memory deficits in the spontaneous alternation Y-maze task. | [1] |
| TrkB Signaling | 5 mg/kg, i.p., daily for 10 days | Restored hippocampal p-TrkB levels without affecting total TrkB or BDNF. | [1] |
| Aβ Pathology | 5 mg/kg, i.p., daily for 10 days | Reduced levels of BACE1, C99, Aβ40, and Aβ42 in the brain. | [1] |
| Aβ Plaque Deposition | 5 mg/kg, i.p., 3 times/week for 2 months | Decreased cortical Aβ plaque deposition. | [2][3] |
| Neuronal Morphology | 5 mg/kg, i.p., 3 times/week for 2 months | Protected against reduced dendritic arbor complexity in cortical neurons. | [2][3] |
Parkinson's Disease (PD)
Model: MPTP-induced Mouse Model
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Motor Function | 5 mg/kg/day, i.p. | Ameliorated motor deficits. | [4] |
| Dopaminergic Neuron Survival | 5 mg/kg/day, i.p. | Reduced the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (SN) and striatum. | [4][5] |
| TrkB Activation | 5 mg/kg/day, i.p. | Increased phosphorylation of TrkB in the SN. | [6] |
| α-Synuclein Expression | 5 mg/kg/day, i.p. | Suppressed the overexpression of α-synuclein in the SN and striatum. | [4] |
Model: 6-OHDA-induced Rat Model
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Motor Behavior | 12-16 mg/kg/day in drinking water for 4 weeks | Significantly improved dopamine-mediated behaviors. | [6][7] |
| Dopaminergic Neuron Survival | 12-16 mg/kg/day in drinking water for 4 weeks | Prevented the loss of dopaminergic neurons in the substantia nigra. | [6][7] |
| TrkB Activation | 12-16 mg/kg/day in drinking water for 4 weeks | Significantly elevated TrkB phosphorylation in the SN. | [6][7] |
Huntington's Disease (HD)
Model: R6/1 Transgenic Mice
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Motor Coordination | 5 mg/kg/day, oral, from 8 to 20 weeks of age | Delayed the onset of motor deficits in the rotarod test. | [8][9][10] |
| Cognitive Function | 5 mg/kg/day, oral, from 8 to 20 weeks of age | Reversed deficits in the Novel Object Recognition Test at 17 weeks. | [9] |
| Striatal Pathology | 5 mg/kg/day, oral, from 8 to 20 weeks of age | Prevented striatal volume loss and improved enkephalin levels. | [9] |
| TrkB Signaling | 5 mg/kg/day, oral, from 8 to 20 weeks of age | Induced phosphorylation of TrkB at Y816, activating the PLCγ1 pathway. | [9] |
Model: N171-82Q Transgenic Mice
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Motor Function | 5 mg/kg/day, oral, from 6 weeks of age | Significantly improved motor deficits. | [11] |
| Survival | 5 mg/kg/day, oral, from 6 weeks of age | Extended survival of the mice. | [11] |
| Brain Atrophy | 5 mg/kg/day, oral, from 6 weeks of age | Ameliorated brain atrophy. | [11] |
Amyotrophic Lateral Sclerosis (ALS)
Model: SOD1-G93A Transgenic Mice
| Parameter Measured | Treatment Regimen | Key Findings | Reference |
| Motor Performance | 5 mg/kg, i.p., from 30 to 105 days of age | Significantly improved motor performance. | [12][13] |
| Motor Neuron Survival | 5 mg/kg, i.p., from 30 to 105 days of age | Preserved the count of spinal motor neurons. | [12][13] |
| Dendritic Spine Density | 5 mg/kg, i.p., from 30 to 105 days of age | Increased dendritic spine density. | [13] |
Signaling Pathways and Experimental Workflows
7,8-DHF-Mediated TrkB Signaling Pathway
Caption: 7,8-DHF activates the TrkB receptor, leading to downstream signaling and neuroprotection.
General In Vivo Experimental Workflow
Caption: A typical workflow for evaluating 7,8-DHF efficacy in animal models.
Experimental Protocols
Protocol 1: Preparation and Administration of 7,8-DHF for In Vivo Studies
1. Reagent Preparation:
-
Weigh the desired amount of 7,8-dihydroxyflavone hydrate.
-
Prepare the vehicle solution. A common vehicle is phosphate-buffered saline (PBS) containing 17-50% dimethylsulfoxide (DMSO) to ensure solubility.[14][15]
-
Dissolve the 7,8-DHF in the vehicle to the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.25 mg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh daily.
2. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse.
-
Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared 7,8-DHF solution (typically 5 mg/kg).[4]
-
-
Oral Gavage:
-
Use a proper-sized, flexible gavage needle.
-
Gently insert the needle into the esophagus and deliver the solution directly to the stomach. A common dose is 5 mg/kg/day.[10]
-
-
Administration in Drinking Water:
-
Calculate the total required amount of 7,8-DHF based on average daily water consumption.
-
Dissolve the 7,8-DHF in the drinking water. This method is suitable for chronic administration.[6]
-
Protocol 2: In Vitro Neuroprotection Assay (Primary Cortical Neurons)
1. Primary Cortical Neuron Culture:
-
Dissect cortices from embryonic day 15-18 (E15-18) mouse or rat pups in ice-cold dissection medium.[16][17]
-
Remove the meninges and mince the tissue.
-
Digest the tissue with papain or trypsin for 15-30 minutes at 37°C.[18]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto Poly-D-Lysine/Laminin-coated plates or coverslips in a suitable neuronal culture medium (e.g., Neurobasal medium with B27 supplement).[19]
-
Maintain the cultures at 37°C in a 5% CO₂ incubator.
2. Neuroprotection Assay:
-
After 5-7 days in vitro, pre-treat the neuronal cultures with various concentrations of 7,8-DHF (e.g., 50 nM to 1 µM) for 30 minutes to 1 hour.[20]
-
Induce neurotoxicity by adding a toxic agent such as glutamate (50 µM) or Aβ oligomers.
-
Incubate for the desired time (e.g., 16-24 hours).
-
Assess cell viability using methods like the MTT assay, LDH release assay, or by quantifying apoptosis using an active caspase-3 ELISA.[20]
Protocol 3: Western Blot for TrkB Pathway Activation
1. Sample Preparation:
-
For in vivo studies, homogenize brain tissue (e.g., hippocampus or striatum) in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
For in vitro studies, lyse cultured cells directly on the plate with ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Key primary antibodies include:
-
Phospho-TrkB (p-TrkB Y816)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Note: The protocols provided are generalized and may require optimization based on specific experimental conditions and reagents.
References
- 1. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gait Deficits and Loss of Striatal Tyrosine Hydroxlase/Trk-B are Restored Following 7,8-Dihydroxyflavone Treatment in a Progressive MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,8-dihydroxyflavone protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M14 7,8 Dihydroxyflavone Ameliorates Cognitive And Motor Deficits In A Huntingon’s Disease Mouse Model Through A Different Activation Profile From Bdnf | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 9. 7,8-dihydroxyflavone ameliorates cognitive and motor deficits in a Huntington's disease mouse model through specific activation of the PLCγ1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 7,8-Dihydroxyflavone improves motor performance and enhances lower motor neuronal survival in a mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7,8-Dihydroxyflavone improves motor performance and enhances lower motor neuronal survival in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From the Cover: 7,8-Dihydroxyflavone Rescues Lead-Induced Impairment of Vesicular Release: A Novel Therapeutic Approach for Lead Intoxicated Children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose 7,8-Dihydroxyflavone Administration After Status Epilepticus Prevents Epilepsy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 19. worthington-biochem.com [worthington-biochem.com]
- 20. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,7-Dihydroxyflavone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 6,7-dihydroxyflavone derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. The protocols outlined below are based on established synthetic strategies for flavone synthesis.
Introduction
This compound and its derivatives are a subclass of flavonoids characterized by hydroxyl groups at the 6 and 7 positions of the A-ring. Flavonoids are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. For instance, the isomeric 7,8-dihydroxyflavone is a well-known agonist of the TrkB receptor, mimicking the activity of brain-derived neurotrophic factor (BDNF).[1][2][3][4][5] This has spurred interest in the synthesis of various hydroxylated flavone derivatives to explore their therapeutic potential.
This document details three classical and effective methods for the synthesis of the flavone core, which can be adapted for this compound derivatives: the Baker-Venkataraman Rearrangement, the Allan-Robinson Reaction, and the Kostanecki Acylation.
Key Synthetic Methodologies
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process to synthesize flavones from o-hydroxyacetophenones. The key intermediate is a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.[6][7]
Reaction Scheme:
-
Step 1: Acylation of the o-hydroxyacetophenone.
-
Step 2: Base-catalyzed rearrangement to form a 1,3-diketone.
-
Step 3: Acid-catalyzed cyclization to form the flavone.
A general workflow for the Baker-Venkataraman Rearrangement is depicted below.
Caption: General workflow for flavone synthesis via the Baker-Venkataraman rearrangement.
Experimental Protocol (Adapted for this compound Derivatives):
This protocol is adapted from the synthesis of related hydroxyflavones. The starting material would be 2',4',5'-trihydroxyacetophenone (for a this compound). Protecting groups for the hydroxyls may be necessary.
Step 1: Synthesis of 2-Benzoyloxy-4,5-dihydroxyacetophenone
-
Dissolve 2',4',5'-trihydroxyacetophenone in pyridine.
-
Add benzoyl chloride dropwise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol.
Step 2: Synthesis of 1-(2,4,5-Trihydroxyphenyl)-3-phenylpropane-1,3-dione
-
Suspend the 2-benzoyloxy-4,5-dihydroxyacetophenone in anhydrous pyridine.
-
Add powdered potassium hydroxide (KOH).
-
Heat the mixture at 50-60 °C for 2-3 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-cold dilute acetic acid.
-
Collect the precipitated 1,3-diketone by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
Dissolve the 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
Cool the solution and pour it into ice water to precipitate the flavone.
-
Filter, wash with water, and dry. Purify by recrystallization or column chromatography.
| Step | Reactants | Reagents/Solvents | Typical Reaction Time | Typical Yield |
| 1 | 2',4',5'-Trihydroxyacetophenone, Benzoyl Chloride | Pyridine | 4-6 h | 70-85% |
| 2 | 2-Benzoyloxy-4,5-dihydroxyacetophenone | KOH, Pyridine | 2-3 h | 60-80% |
| 3 | 1-(2,4,5-Trihydroxyphenyl)-3-phenylpropane-1,3-dione | Glacial Acetic Acid, H₂SO₄ | 1-2 h | 80-95% |
Table 1. Summary of reaction conditions and yields for the Baker-Venkataraman synthesis of this compound.
Allan-Robinson Reaction
The Allan-Robinson reaction is a one-pot synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride in the presence of the sodium salt of the corresponding aromatic acid.[8][9]
Reaction Scheme:
Caption: Simplified representation of the Allan-Robinson reaction for flavone synthesis.
Experimental Protocol (Hypothetical for this compound):
-
A mixture of 2',4',5'-trihydroxyacetophenone, benzoic anhydride, and sodium benzoate is heated to 180-200 °C for 4-6 hours.
-
The reaction mixture is cooled and then treated with ethanol.
-
The resulting solid is refluxed with aqueous potassium hydroxide to hydrolyze any unreacted anhydride and esters.
-
The solution is filtered and the filtrate is acidified with dilute HCl to precipitate the crude flavone.
-
The product is collected by filtration, washed with water, and purified by recrystallization.
| Reactants | Reagents | Temperature | Reaction Time | Typical Yield |
| 2',4',5'-Trihydroxyacetophenone, Benzoic Anhydride | Sodium Benzoate | 180-200 °C | 4-6 h | 40-60% |
Table 2. General conditions for the Allan-Robinson synthesis of this compound.
Kostanecki Acylation
The Kostanecki acylation involves the reaction of an o-hydroxyaryl ketone with an aliphatic or aromatic anhydride and its sodium salt to form a chromone or flavone.[10]
Reaction Scheme:
This method is similar to the Allan-Robinson reaction but can also be used for chromone synthesis with aliphatic anhydrides. When using benzoic anhydride, it leads to flavones.
Experimental Protocol (Adapted for this compound):
The protocol is very similar to the Allan-Robinson reaction.
-
Heat a mixture of 2',4',5'-trihydroxyacetophenone, benzoic anhydride, and sodium benzoate at 180-200 °C for 5-8 hours.
-
Work-up is similar to the Allan-Robinson reaction, involving hydrolysis of excess anhydride and esters followed by acidification to precipitate the flavone.
| Reactants | Reagents | Temperature | Reaction Time | Typical Yield |
| 2',4',5'-Trihydroxyacetophenone, Benzoic Anhydride | Sodium Benzoate | 180-200 °C | 5-8 h | 30-50% |
Table 3. General conditions for the Kostanecki acylation for this compound synthesis.
Signaling Pathway of a Related Dihydroxyflavone
While the specific signaling pathways of this compound are not as extensively studied, its isomer, 7,8-dihydroxyflavone, is a well-characterized agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4][5] Activation of TrkB by 7,8-dihydroxyflavone initiates several downstream signaling cascades that promote neuronal survival and synaptic plasticity.
Caption: Simplified TrkB signaling pathway activated by 7,8-dihydroxyflavone.
Conclusion
The synthesis of this compound derivatives can be achieved through several established methods, with the Baker-Venkataraman rearrangement often providing higher yields and milder conditions compared to the Allan-Robinson and Kostanecki reactions. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the final flavone. The biological activity of related dihydroxyflavones, such as the TrkB agonism of 7,8-dihydroxyflavone, highlights the therapeutic potential of this class of compounds and provides a rationale for the synthesis of new derivatives for drug discovery programs.
References
- 1. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 3. Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 8. Allan-Robinson Reaction [drugfuture.com]
- 9. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 10. Kostanecki acylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 6,7-Dihydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6,7-Dihydroxyflavone is a flavonoid that, like its isomer 7,8-dihydroxyflavone, is investigated for its potential neurotrophic activities by mimicking brain-derived neurotrophic factor (BDNF) through the activation of the TrkB receptor. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize typical validation parameters for the analytical methods described. These values are based on established validation guidelines and data from similar flavonoid analyses.
Table 1: HPLC-UV/DAD Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Calibration Range | 0.1 µg/mL - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95% - 105% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Calibration Range | 0.1 ng/mL - 500 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90% - 110% |
| Matrix Effect | 85% - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV/DAD
This method is suitable for the quantification of this compound in bulk materials, and formulated products, and can be adapted for biological matrices with appropriate sample cleanup.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Flavonoids typically have strong absorbance between 250-370 nm. Monitor at the absorbance maximum of this compound (e.g., ~270 nm and ~330 nm).
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
For Bulk Material: Accurately weigh the sample, dissolve in methanol, sonicate for 15 minutes, and dilute to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex for 2 minutes, then centrifuge at 12,000 x g for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex biological matrices. Dihydroxyflavones can be monitored using a parent molecular ion at m/z 255.[1]
1. Materials and Reagents:
-
As per HPLC-UV/DAD protocol.
-
LC-MS grade solvents are required.
-
An appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid not present in the sample).
2. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.0-5.1 min: 95% to 5% B
-
5.1-7.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1): m/z 255.2 -> Product ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Hypothetical fragments could be m/z 153.1 and m/z 121.1.
-
Internal Standard: Determine the appropriate MRM transition for the selected internal standard.
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy and Cone Voltage: Optimize for each MRM transition.
-
5. Sample Preparation and Analysis:
-
Follow the sample preparation procedure for biological matrices as described in the HPLC protocol. The use of an internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.
-
Prepare calibration standards in the same blank matrix as the samples to be analyzed to account for matrix effects.
-
Analyze the samples using the established LC-MS/MS method.
6. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Determine the concentration in the unknown samples from the calibration curve.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Logical relationships of analytical method validation parameters.
References
Troubleshooting & Optimization
Technical Support Center: 6,7-Dihydroxyflavone in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dihydroxyflavone. The information aims to address common challenges, particularly concerning its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonoid compound. While research is ongoing, its structural similarity to other well-studied flavones, such as 7,8-Dihydroxyflavone, suggests it may act as a modulator of various signaling pathways. Notably, the structurally analogous 7,8-Dihydroxyflavone is a known agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effect of Brain-Derived Neurotrophic Factor (BDNF)[1][2][3][4][5]. This activation typically leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and plasticity[3]. Additionally, some flavonoids have been shown to activate the Nrf2/HO-1 antioxidant response pathway[6][7].
Q2: Why is this compound difficult to dissolve?
Like many flavonoids, this compound has poor aqueous solubility due to its chemical structure. This can lead to challenges in preparing stock solutions and can cause the compound to precipitate out of solution in aqueous cell culture media, affecting the accuracy and reproducibility of experimental results.
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone[8]. For in vitro assays, DMSO is the most commonly used solvent for initial stock solution preparation.
Troubleshooting Guide
Issue 1: Precipitate formation in cell culture media after adding this compound.
-
Cause A: Poor aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the cell culture media may be too low to maintain the solubility of this compound.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity, while still being sufficient to maintain the solubility of the flavonoid. It may be necessary to perform a vehicle control to account for any effects of the solvent on the cells.
-
-
Cause B: Interaction with media components. Components of the cell culture media, such as proteins and salts, can sometimes interact with the compound, leading to precipitation[6].
-
Solution: After diluting the this compound stock solution into the cell culture medium, visually inspect the medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh dilution and adding it to the cells immediately. Gentle warming of the media to 37°C before adding the compound can sometimes help.
-
-
Cause C: Temperature fluctuations. Repeated freeze-thaw cycles of the stock solution can lead to precipitation[6].
-
Solution: Aliquot the this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Issue 2: Inconsistent experimental results.
-
Cause A: Inaccurate concentration due to precipitation. If the compound has precipitated, the actual concentration in solution will be lower than the intended concentration.
-
Solution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitate is present, gently warm the solution at 37°C and vortex or sonicate until it redissolves[8].
-
-
Cause B: Degradation of the compound. Flavonoids can be sensitive to light and pH.
-
Solution: Store stock solutions protected from light at -20°C or -80°C. When preparing working solutions in cell culture media, use them promptly.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for the structurally similar isomer, 7,8-Dihydroxyflavone, which can be used as a reliable reference.
Table 1: Solubility of 7,8-Dihydroxyflavone in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| DMSO | 10 | ~39.3 |
| Dimethylformamide (DMF) | 20 | ~78.7 |
| Ethanol | 1 | ~3.9 |
| 1:4 solution of DMF:PBS (pH 7.2) | 0.2 | ~0.79 |
Data sourced from Cayman Chemical product information sheet for 7,8-Dihydroxyflavone.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the compound: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 254.24 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.54 mg.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the powder.
-
Ensuring complete dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C and use an ultrasonic bath for a short period to ensure the compound is fully dissolved[8].
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in sterile DMSO.
-
Dilution in cell culture media: Pre-warm the cell culture medium to 37°C. Add the required volume of the this compound stock solution to the medium while gently vortexing to ensure rapid and even distribution. The final DMSO concentration should ideally be below 0.5%.
-
Immediate use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted solution in aqueous media for extended periods.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways activated by this compound, based on the known mechanisms of the structurally similar TrkB agonist, 7,8-Dihydroxyflavone.
Caption: Putative TrkB signaling pathway activated by this compound.
Caption: Putative Nrf2/HO-1 antioxidant pathway activation.
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:38183-04-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing the Bioavailability of 6,7-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of 6,7-Dihydroxyflavone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: Like many flavonoids, this compound faces several challenges that limit its oral bioavailability. These primarily include poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver.[1][2][3] Additionally, it may be subject to efflux by transporters such as P-glycoprotein (P-gp), which actively pumps the compound out of intestinal cells, further reducing absorption.[4]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main strategies focus on improving solubility and protecting the molecule from premature metabolism. These include:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles or liposomes can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.[1]
-
Amorphous solid dispersions: Dispersing the flavonoid in a polymer matrix can prevent its crystallization and improve its dissolution rate.
-
Complexation with cyclodextrins: The hydrophobic cavity of cyclodextrins can encapsulate this compound, increasing its solubility in water.[5][6][7]
-
Co-administration with bio-enhancers: Substances like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing the absorption of co-administered drugs.
-
Prodrug approach: Chemical modification of the this compound structure can improve its physicochemical properties, with the active form being released after absorption.
Q3: How does co-administration with piperine potentially improve this compound bioavailability?
A3: Piperine, an alkaloid from black pepper, is a well-known bio-enhancer. It can inhibit key drug-metabolizing enzymes in the liver and intestinal wall, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). By inhibiting these enzymes, piperine reduces the first-pass metabolism of flavonoids, allowing more of the unmetabolized compound to reach systemic circulation.[8] Piperine may also inhibit efflux pumps like P-glycoprotein, further enhancing absorption.
Q4: What is the role of the TrkB signaling pathway in the activity of dihydroxyflavones?
A4: The isomer of this compound, 7,8-Dihydroxyflavone (7,8-DHF), is a well-characterized agonist of the Tropomyosin receptor kinase B (TrkB). Activation of the TrkB receptor by 7,8-DHF mimics the effects of Brain-Derived Neurotrophic Factor (BDNF), a key protein for neuronal survival, growth, and synaptic plasticity. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuroprotective effects. While the direct interaction of this compound with the TrkB receptor is less studied, its structural similarity to 7,8-DHF suggests it may have similar targets.
Below is a diagram illustrating the TrkB signaling pathway activated by 7,8-Dihydroxyflavone.
Troubleshooting Guides
Low Yield or Poor Encapsulation Efficiency in Nanoparticle/Liposome Formulation
| Symptom | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor solubility of this compound in the chosen organic solvent. | Screen different organic solvents (e.g., ethanol, acetone, dichloromethane) to find one with higher solubility for the flavonoid. |
| Flavonoid-to-lipid/polymer ratio is too high. | Optimize the drug-to-carrier ratio. Start with a lower ratio and incrementally increase it to find the saturation point. | |
| Incompatible pH of the aqueous phase. | Adjust the pH of the aqueous phase. For flavonoids, a slightly acidic to neutral pH is often optimal. | |
| Large and Polydisperse Particles | Inefficient homogenization or sonication. | Increase the duration or power of sonication/homogenization. For liposomes, ensure the number of extrusion cycles is sufficient. |
| Aggregation of nanoparticles/liposomes. | Optimize the concentration of stabilizers (e.g., surfactants, PEGylated lipids). Check the zeta potential; a value greater than ±30 mV generally indicates good colloidal stability. | |
| Drug Precipitation During Formulation | Rapid addition of the anti-solvent (for nanoprecipitation). | Add the organic phase containing the flavonoid to the anti-solvent more slowly and under constant, vigorous stirring to allow for controlled precipitation. |
| Temperature fluctuations. | Maintain a consistent temperature throughout the formulation process. For liposomes, ensure the hydration step is performed above the phase transition temperature of the lipids. |
Inconsistent Results in Caco-2 Permeability Assays
| Symptom | Possible Cause | Suggested Solution |
| High Variability in Apparent Permeability (Papp) Values | Inconsistent Caco-2 cell monolayer integrity. | Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have formed tight junctions. Discard any monolayers with TEER values outside the acceptable range.[9] |
| Low recovery of the compound. | Check for non-specific binding of this compound to the plasticware. Use low-binding plates or pre-treat the plates with a blocking agent. Also, assess the chemical stability of the compound in the assay buffer.[10] | |
| Low Papp Value Indicating Poor Permeability | The compound is a substrate for efflux transporters (e.g., P-gp). | Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm.[9] |
| Poor aqueous solubility in the assay buffer. | Use a buffer containing a solubilizing agent like bovine serum albumin (BSA) or a small percentage of a co-solvent, ensuring it doesn't compromise monolayer integrity. |
High Variability in In Vivo Pharmacokinetic Studies
| Symptom | Possible Cause | Suggested Solution |
| Large Inter-animal Variation in Plasma Concentrations | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.[10][11] |
| Food effects on absorption. | Standardize the fasting period for the animals before dosing to reduce variability in gastric emptying and intestinal content. | |
| Very Low or Undetectable Plasma Concentrations | Rapid metabolism of this compound. | Co-administer with a metabolic inhibitor like piperine to assess the impact of first-pass metabolism.[8] |
| Poor absorption from the formulation. | Re-evaluate the formulation. Ensure that nanoparticles or liposomes are stable in the gastrointestinal environment. | |
| Inadequate sensitivity of the analytical method. | Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma, with a low limit of quantification (LLOQ).[12][13][14][15][16] |
Quantitative Data Summary
As specific pharmacokinetic data for this compound is limited, the following tables present data from studies on structurally similar flavonoids to provide a comparative reference.
Table 1: Pharmacokinetic Parameters of Flavonoid Formulations in Rats
| Flavonoid | Formulation | Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |
| Baicalein | Suspension | 100 | ~4.3 | ~1.5 | ~28 | 1 (Control) | [8][17][18][19] |
| Liposomes | 100 | ~12.1 | ~2.0 | ~85 | ~3-fold | [8][17][18][19] | |
| Chrysin | Suspension | - | - | - | - | 1 (Control) | [20] |
| Nanomicelles | - | - | - | - | 5.6-fold | [20] | |
| 7,8-DHF | Free form | 50 | - | - | - | 4.6% (Absolute) | [21] |
| Prodrug R13 | Prodrug form | 36 | 0.129 | 0.5 | 11.88 (min·ng/mL) | ~2.3-fold (to 10.5% absolute) | [19][20][21][22] |
Table 2: Solubility Enhancement of Flavonoids with Cyclodextrins
| Flavonoid | Cyclodextrin | Stability Constant (M⁻¹) | Solubility Increase | Reference |
| Luteolin | β-CD | 2330 | - | [11][23] |
| DM-β-CD | 4460 | - | [11] | |
| HP-β-CD | 51400 | ~70-fold | [6][7][11] | |
| Apigenin | HP-β-CD | - | ~11.5-fold | [7] |
| Chrysin | HP-β-CD | 760 | ~9.1-fold | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol describes a general method for preparing flavonoid nanoparticles using the nanoprecipitation technique.
Workflow Diagram:
Methodology:
-
Preparation of Organic Phase: Dissolve an accurately weighed amount of this compound and a biodegradable polymer (e.g., Polylactic-co-glycolic acid, PLGA) in a suitable organic solvent (e.g., acetone).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate to high magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the flavonoid into nanoparticles.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for several hours to ensure the complete evaporation of the organic solvent.
-
Purification: The nanoparticles can be collected by ultracentrifugation, washed with deionized water to remove the excess stabilizer and unencapsulated drug, and then resuspended or lyophilized for storage.
-
Characterization: Analyze the nanoparticles for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential for surface charge, and encapsulation efficiency by quantifying the amount of encapsulated this compound using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol details the thin-film hydration method, a common technique for preparing liposomes.[22][24][25][26][27]
Methodology:
-
Lipid Film Formation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask. Ensure the temperature is kept below the degradation temperature of the flavonoid.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing solid dispersions.[21][28][29][30][31]
Methodology:
-
Dissolution: Dissolve both this compound and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188) in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator or by continuous stirring at a controlled temperature.
-
Drying: Place the resulting solid mass in a vacuum oven to remove the residual solvent completely.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate enhancement compared to the pure drug, and physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. Determination of genkwanin in rat plasma by liquid chromatography-tandem mass spectrometry: application to a bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Preparation, pharmacokinetics and biodistribution of baicalin-loaded liposomes | Semantic Scholar [semanticscholar.org]
- 20. Effect of amorphous chrysin loading in hydrophobically modified Pluronic F68 nanomicelles on its anticancer activity, stability and oral bioavailabili ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00074A [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 23. Physicochemical characterisation of the supramolecular structure of luteolin/cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 25. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 27. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 28. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iosrphr.org [iosrphr.org]
- 30. crsubscription.com [crsubscription.com]
- 31. ijpcbs.com [ijpcbs.com]
stability issues of 6,7-Dihydroxyflavone in solution
Welcome to the technical support center for 6,7-Dihydroxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
Issue 1: My this compound solution has turned a different color (e.g., yellow to brown).
-
Potential Cause: This is a common indicator of oxidation or degradation. Flavonoids, particularly those with catechol-like structures such as this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and alkaline pH.
-
Solution:
-
Work under an inert atmosphere: When preparing stock solutions, purge the solvent with an inert gas like nitrogen or argon before dissolving the compound.[1]
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil. Prepare solutions in a dimly lit environment.
-
Control pH: Maintain a neutral or slightly acidic pH if your experimental conditions allow. Flavonoids are generally less stable at alkaline pH.[2]
-
Prepare fresh: Ideally, aqueous working solutions should be prepared fresh for each experiment and not stored for extended periods. For a related compound, 7,8-Dihydroxyflavone, it is recommended not to store the aqueous solution for more than one day.[1]
-
Issue 2: I'm observing precipitation in my aqueous working solution.
-
Potential Cause: this compound, like many flavonoids, has poor water solubility. Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer.
-
Solution:
-
Optimize solvent choice: While DMSO is a common solvent for creating high-concentration stock solutions, consider the final concentration of DMSO in your working solution, as it can have biological effects. For the related compound 7,8-Dihydroxyflavone, solubility is higher in DMF and DMSO than in ethanol.[1]
-
Use a two-step dilution: First, dissolve the compound in an organic solvent like DMSO or DMF. Then, dilute this stock solution slowly into the aqueous buffer of choice while vortexing or sonicating to aid dissolution.[1][3]
-
Check final concentration: Ensure your final working concentration does not exceed the solubility limit in the aqueous medium. The solubility of 7,8-Dihydroxyflavone in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.2 mg/mL.[1]
-
Issue 3: I am seeing inconsistent or diminishing effects in my biological assays.
-
Potential Cause: This is a classic sign of compound degradation. If the active compound is not stable under your assay conditions (e.g., in cell culture media at 37°C over 24-48 hours), its effective concentration will decrease over time, leading to variable results.
-
Solution:
-
Assess stability under experimental conditions: Before conducting extensive experiments, perform a stability test. Incubate the this compound working solution under your exact experimental conditions (e.g., same media, temperature, CO2 levels) for the duration of the experiment. Periodically take samples and analyze the concentration of the compound using HPLC or UV-Vis spectrophotometry.
-
Replenish the compound: If significant degradation is observed, consider a media change to replenish the compound during long-term experiments.
-
Use stabilizers: While not always feasible depending on the experiment, the use of antioxidants or chelating agents in the buffer could potentially slow degradation. The use of nanoparticle formulations has also been explored to enhance the stability of related flavonoids.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, methanol, and DMF.[5] For the closely related isomer 7,8-Dihydroxyflavone, solubility is approximately 1 mg/mL in ethanol, 10 mg/mL in DMSO, and 20 mg/mL in DMF.[1] High-concentration stock solutions are typically prepared in DMSO or DMF.
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, dissolve the solid compound in a high-purity organic solvent like DMSO to a concentration of 10-50 mM. It is recommended to purge the solvent with an inert gas (nitrogen or argon) before use.[1] Aliquot the stock solution into small, single-use volumes in amber vials and store them at -20°C or -80°C. For 7-Hydroxyflavone, storage at -80°C is recommended for up to 6 months.[6] Avoid repeated freeze-thaw cycles.
Q3: How stable is this compound in aqueous solutions like cell culture media?
A3: The stability in aqueous solutions is limited and highly dependent on the specific conditions (pH, temperature, presence of oxygen, light exposure).[2] Studies on the related 7,8-DHF have shown it to be stable in Hank's Balanced Salt Solution (HBSS, pH 7.4) and in the presence of Caco-2 cells for up to 240 minutes at 37°C.[7] However, it is strongly recommended not to store aqueous working solutions for more than a day.[1] Always prepare fresh aqueous solutions for your experiments.
Q4: What are the main factors that cause this compound to degrade?
A4: The primary factors are:
-
pH: Flavonoids are generally more susceptible to degradation in neutral to alkaline conditions.[8][9]
-
Oxygen: The dihydroxy structure makes the compound prone to oxidation.
-
Light: Exposure to UV or even ambient light can accelerate degradation (photodegradation).[2]
-
Temperature: Higher temperatures will increase the rate of degradation.
-
Enzymatic activity: In biological systems, metabolic enzymes can modify and degrade the compound.[10][11]
Q5: How can I check if my this compound solution is still good?
A5: A visual inspection for color change is the first step. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard method to determine the concentration and detect degradation products.[12][13] Alternatively, UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum, which would indicate degradation.
Data and Protocols
Solubility Data
The following table summarizes solubility data for this compound and its closely related isomer, 7,8-Dihydroxyflavone, which can be used as a reference.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Slightly soluble | [5] |
| Methanol | Slightly soluble | [5] | |
| 7,8-Dihydroxyflavone | DMSO | ~10 mg/mL | [1] |
| DMF | ~20 mg/mL | [1] | |
| Ethanol | ~1 mg/mL | [1] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.54 mg of this compound (MW: 254.24 g/mol ). Perform this in a controlled environment to minimize exposure to humidity, as the compound can be hygroscopic.[5]
-
Solvent Preparation: Use a new, sealed bottle of high-purity, anhydrous DMSO.
-
Dissolution: Add the weighed this compound to a sterile, amber glass vial. Add 1.0 mL of DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: General UV-Vis Spectrophotometry Method for Stability Assessment
This protocol provides a basic framework to assess the stability of this compound in a specific buffer or medium over time.
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in your desired experimental buffer (e.g., PBS, cell culture medium) at a concentration that gives a readable absorbance (e.g., 10-50 µM).
-
Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis absorption spectrum (e.g., from 200 to 500 nm) of the solution using a spectrophotometer. Use the corresponding buffer as a blank. Record the absorbance at the maximum wavelength (λmax).
-
Incubation: Store the working solution under the conditions you wish to test (e.g., at 37°C in a cell culture incubator, or on a lab bench exposed to light).
-
Time-Point Measurements: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and repeat the spectral scan from step 2.
-
Data Analysis: Compare the absorbance at λmax over time. A decrease in absorbance indicates degradation of the compound. The appearance of new peaks may suggest the formation of degradation products. The percentage of remaining compound can be estimated as: (Absorbance at time T / Absorbance at T=0) * 100%.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 38183-04-9 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of dietary plant flavonoids on 7,8‐dihydroxyflavone transepithelial transport in human intestinal Caco‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of Flavone, 5-Hydroxyflavone, and 5,7-Dihydroxyflavone to Mono-, Di-, and Tri-Hydroxyflavones by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
Technical Support Center: 6,7-Dihydroxyflavone Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 6,7-Dihydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common route involves the Baker-Venkataraman rearrangement. This method typically starts with a substituted 2'-hydroxyacetophenone, which is then reacted with a benzoyl derivative. For this compound, a key intermediate is often a derivative of 2',4',5'-trihydroxyacetophenone, where protecting groups might be necessary to ensure regioselectivity. An alternative approach involves the synthesis of a chalcone intermediate followed by oxidative cyclization.[1][2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Yields: Can be caused by incomplete reactions, side product formation, or degradation of the polyhydroxylated flavonoid structure.[3]
-
Side Reactions: The Baker-Venkataraman rearrangement can sometimes lead to the formation of undesired isomers or incompletely rearranged products.[4] Oxidative cyclization of chalcones can also yield a mixture of flavanones, flavonols, and aurones.[5]
-
Purification Difficulties: The polarity of this compound and the presence of structurally similar impurities can make separation challenging.
-
Stability: Polyhydroxyflavonoids can be sensitive to heat, light, and oxidative conditions, potentially leading to degradation during synthesis and purification.[6]
Q3: How can I monitor the progress of the synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[7] By spotting the reaction mixture alongside the starting materials and, if available, a standard of the desired product, you can visualize the consumption of reactants and the formation of the product. Visualization can be achieved under UV light (254 nm or 366 nm) or by using staining reagents.[8]
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low to No Product Formation | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of starting materials or catalysts. 3. Poor quality of solvents: Presence of water in anhydrous reactions can quench bases like NaH or LDA.[9] 4. Use of inappropriate base: The base may not be strong enough to deprotonate the starting material effectively. | 1. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction stalls, consider a moderate increase in temperature. 2. Use freshly opened or properly stored reagents. 3. Use freshly dried, anhydrous solvents. 4. For the Baker-Venkataraman rearrangement, consider stronger bases like potassium tert-butoxide or sodium hydride if weaker bases like potassium carbonate are ineffective.[9] |
| Formation of Multiple Products/Side Reactions | 1. Lack of regioselectivity: Hydroxyl groups may react non-selectively. 2. Formation of byproducts: In the Baker-Venkataraman synthesis, incomplete rearrangement can leave O-acylated precursors. Oxidative cyclization of chalcones can yield flavanones and aurones as byproducts.[5] 3. Degradation of product: Polyhydroxyflavonoids can be unstable under harsh reaction conditions (e.g., strong acid or base, high temperature).[6] | 1. Employ protecting groups for hydroxyl functions that are not intended to react. Benzyl or methoxymethyl (MOM) ethers are common choices.[10] 2. Optimize reaction conditions (temperature, reaction time, choice of base/catalyst) to favor the desired product. Monitor with TLC to identify conditions that minimize byproduct formation. 3. Use milder reaction conditions where possible. For example, use milder acids for cyclization or deprotection steps. |
Purification
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Difficulty in Recrystallization (Oiling Out) | 1. Inappropriate solvent system: The compound is too soluble in the chosen solvent even at low temperatures, or the solvent has a boiling point higher than the melting point of the compound.[11] 2. Presence of impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. | 1. Screen a variety of solvents and solvent pairs. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble (e.g., methanol/water, acetone/hexane).[12] 2. Attempt a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary or mobile phase: The polarity of the solvent system may not be optimal for separating the product from impurities. 2. Compound degradation on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. | 1. Systematically screen different solvent systems with varying polarities using TLC to find the optimal mobile phase for separation. 2. Consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel. |
| Low Recovery After Purification | 1. Loss of product during transfers: Multiple transfer steps can lead to significant material loss. 2. Product remains in the mother liquor after recrystallization: The compound has significant solubility in the cold solvent.[12] 3. Irreversible adsorption on column matrix. | 1. Minimize the number of transfers. Ensure all vessels are rinsed thoroughly with the solvent to recover all the product. 2. Concentrate the mother liquor and attempt a second recrystallization to recover more product. 3. Choose a less adsorptive stationary phase or a more eluting mobile phase. |
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-7-hydroxyflavone (precursor to this compound)
This protocol describes a key step in a published synthesis that can be adapted. The synthesis of this compound would require subsequent diazotization of the amino group followed by hydrolysis.
Step 1: Synthesis of 7-Hydroxy-6-nitroflavone [13]
-
To a solution of 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (0.301 g, 1.0 mmol) in glacial acetic acid (10 mL), add two drops of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 1 hour.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/petroleum ether 1:7).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from acetone to yield 7-hydroxy-6-nitroflavone.
Step 2: Reduction to 6-Amino-7-hydroxyflavone [13]
-
Suspend 7-hydroxy-6-nitroflavone (0.528 g, 1.87 mmol) in a mixture of ethanol and water (36 mL, 2:1 v/v) and heat to reflux.
-
Add sodium dithionite (0.422 g, 2.43 mmol) portion-wise until the solid dissolves completely, resulting in a yellow solution.
-
Add an excess of sodium dithionite (approximately 0.10 g) and continue refluxing for an additional 2 hours.
-
Distill off the ethanol under reduced pressure.
-
Pour the remaining aqueous solution into cold water (30 mL) to precipitate the product.
-
Filter the precipitate, air dry, and recrystallize from toluene to obtain 6-amino-7-hydroxyflavone.
Protocol 2: General HPLC Purification Method for Flavonoids
This is a general starting point for developing an HPLC purification method for this compound. Optimization will be required.[14][15]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 80-90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where flavonoids absorb strongly (e.g., 280 nm or 340 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a compatible solvent like methanol and filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Example Yields for Steps in a Related Flavone Synthesis
| Step | Product | Starting Material | Reagents | Yield | Reference |
| 1 | 3-Benzoyl-7-hydroxy-6-nitroflavone | 2′,4′-dihydroxy-5′-nitroacetophenone | Benzoyl chloride, K₂CO₃, Acetone | 36% | [15] |
| 2 | 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione | 3-Benzoyl-7-hydroxy-6-nitroflavone | 5% Ethanolic KOH | 97% (after 24h) | [10] |
| 3 | 7-Hydroxy-6-nitroflavone | 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione | Acetic acid, H₂SO₄ | 90% | [13] |
| 4 | 6-Amino-7-hydroxyflavone | 7-Hydroxy-6-nitroflavone | Sodium dithionite, Ethanol/Water | 64% | [15] |
Table 2: General TLC Visualization Reagents for Flavonoids
| Reagent | Preparation | Visualization | Result | Reference |
| UV Light | None | View under 254 nm and 366 nm | UV-active compounds appear as dark spots on a fluorescent background (F254 plates) or as fluorescent spots. | [8] |
| Antimony (III) Chloride | 10% solution in chloroform | Spray and view under 366 nm UV light. | Fluorescing spots. | [8] |
| Ethanolamine diphenylborate (Neu's Reagent) | 1% solution in methanol, followed by 5% ethanolic polyethylene glycol | Spray and view under 365 nm UV light. | Flavonoids often appear as yellow, green, or orange fluorescent spots. | [8] |
Mandatory Visualizations
Signaling Pathways
This compound, like other dihydroxyflavones, is known to exert neuroprotective effects through the activation of specific signaling pathways.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. epfl.ch [epfl.ch]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. mdpi.com [mdpi.com]
- 14. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prodrug Strategies for Flavonoid Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing prodrugs for 6,7-dihydroxyflavone. Due to the limited specific literature on this compound prodrugs, this guide leverages the extensive research on its potent and structurally similar isomer, 7,8-dihydroxyflavone (7,8-DHF), as a well-documented case study to illustrate key principles and methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is a prodrug strategy often necessary for the delivery of this compound?
A1: Like many flavonoids, this compound faces significant delivery challenges due to its physicochemical properties. It is soluble in organic solvents like DMSO and acetone but has poor aqueous solubility.[1][2] This low water solubility can lead to poor absorption, low oral bioavailability, and a suboptimal pharmacokinetic profile, limiting its therapeutic potential. A prodrug strategy aims to mask the problematic hydroxyl groups with promoieties that improve solubility and/or membrane permeability, which are later cleaved in vivo to release the active parent drug.
Q2: What are the most common and effective prodrug modifications for dihydroxyflavones?
A2: The most successful strategies for the related compound 7,8-DHF involve modifying its catechol (dihydroxy) ring.[3] Two common approaches are:
-
Ester Prodrugs: Attaching a lipophilic acyl group to one or both hydroxyl groups can increase membrane permeability.
-
Carbamate Prodrugs: Modifying the hydroxyl groups with a carbamate moiety has proven highly effective. For example, the carbamate prodrug R13 was developed for 7,8-DHF, which significantly improved its oral bioavailability and pharmacokinetic profile.[4][5]
Q3: My flavonoid prodrug shows rapid degradation during preliminary stability tests. What are some troubleshooting steps?
A3: If your prodrug is too labile, consider the following:
-
Steric Hindrance: Introduce bulkier chemical groups near the ester or carbamate linkage. This can sterically hinder the approach of hydrolytic enzymes (like carboxylesterases), slowing the rate of cleavage.
-
Electronic Effects: Modify the electronic properties of the promoiety. Electron-withdrawing groups can sometimes stabilize a labile linkage.
-
Promoieties with Different Linkages: If ester or carbamate linkages are too unstable, explore other cleavable linkages, although these are less common for flavonoids. The key is to find a balance: the prodrug must be stable enough to be absorbed but labile enough to release the active drug at the target site.
Q4: How can I screen potential prodrug candidates for their absorption and metabolic stability in vitro?
A4: A standard in vitro screening pipeline is crucial for identifying promising candidates before moving to expensive in vivo studies. A successful strategy, as used in the development of the 7,8-DHF prodrug R13, involves a sequence of assays:[6]
-
Aqueous and Room Temperature Stability: Assess the chemical stability of the prodrug in buffer solutions to ensure it doesn't degrade before administration.
-
Metabolic Stability Assays: Incubate the prodrug with intestinal and liver microsomes, as well as plasma, from relevant species (e.g., mouse, human). This helps predict its first-pass metabolism and stability in circulation.[4] Promising candidates should be relatively stable in intestinal microsomes but hydrolyzable in liver microsomes and plasma.[6]
-
Cell Permeability Assay: Use a Caco-2 cell monolayer model to assess intestinal permeability and predict oral absorption.[6] High permeability is a desirable trait for an oral prodrug.
Q5: What is the mechanism for the in vivo release of the parent flavonoid from its prodrug?
A5: The release of the active drug is typically mediated by enzymatic hydrolysis.[7] Ester and carbamate prodrugs are often designed to be substrates for ubiquitous enzymes like carboxylesterases, which are abundant in the liver, plasma, and intestine.[8] Once the prodrug is absorbed, these enzymes cleave the promoiety, releasing the active this compound into the circulation and allowing it to reach its target tissues.[7]
Quantitative Data Summary
The following tables summarize the physicochemical properties of relevant flavonoids and the pharmacokinetic improvements observed with a prodrug strategy for the isomer 7,8-DHF. This data serves as a benchmark for what a successful prodrug of this compound might achieve.
Table 1: Physicochemical Properties of Dihydroxyflavones
| Property | This compound | 7,8-Dihydroxyflavone |
| Molecular Formula | C₁₅H₁₀O₄[2] | C₁₅H₁₀O₄[9] |
| Molecular Weight | 254.24 g/mol [2] | 254.24 g/mol [9][10] |
| Appearance | Pale Yellow to Light Yellow Solid[2] | Solid[10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | DMSO: 24 mg/mL[10] |
Table 2: Comparative Pharmacokinetics of 7,8-DHF vs. its Prodrug R13 in Mice (Oral Administration)
| Parameter | 7,8-DHF (Parent Drug) | Prodrug R13 (Releases 7,8-DHF) | Reference |
| Dose | 50 mg/kg | 36 mg/kg | [4] |
| Oral Bioavailability | ~4.6% | ~10.5% | [4][5] |
| Cₘₐₓ (Peak Plasma Conc.) | ~70 ng/mL | ~129 ng/mL (of released 7,8-DHF) | [4][11] |
| Tₘₐₓ (Time to Peak Conc.) | ~10 min | ~30 min | [4][11] |
| T₁/₂ (Half-life) | ~134 min | ~220 min (for released 7,8-DHF) | [4][12] |
Key Experimental Protocols
Protocol 1: General Method for Synthesis of a Carbamate Prodrug
This protocol provides a general framework for synthesizing a carbamate prodrug of this compound, based on established methods for similar flavonoids.
-
Protection of Hydroxyl Group: If selective modification is needed, protect the more reactive hydroxyl group (e.g., at position 7) using a standard protecting group like tert-Butyldimethylsilyl (TBDMS) chloride.
-
Activation: React the unprotected hydroxyl group (e.g., at position 6) with an activating agent like 4-nitrophenyl chloroformate or triphosgene in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) at 0°C to form a reactive intermediate.
-
Carbamate Formation: Add the desired amine promoiety (R-NH₂) to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Deprotection (if necessary): If a protecting group was used, remove it using an appropriate deprotection agent (e.g., Tetra-n-butylammonium fluoride (TBAF) for TBDMS).
-
Purification: Purify the final product using column chromatography on silica gel to obtain the desired carbamate prodrug.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Prodrug Stability Assay in Liver Microsomes
This protocol assesses the metabolic stability of a prodrug candidate.
-
Prepare Reagents:
-
Prodrug stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Pooled liver microsomes (e.g., human or mouse).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, microsomes, and the prodrug (final concentration e.g., 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Processing:
-
Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using LC-MS/MS to quantify the remaining amount of the prodrug at each time point.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (T₁/₂) by plotting the natural log of the percent remaining versus time.
-
Visualizations
Diagram 1: Prodrug Development and Evaluation Workflow
Caption: Workflow for the design, screening, and evaluation of flavonoid prodrugs.
Diagram 2: Rationale for the Prodrug Strategy
Caption: The logical framework for applying a prodrug strategy to this compound.
Diagram 3: TrkB Signaling Pathway Activated by Dihydroxyflavones
Caption: Simplified TrkB signaling pathway activated by neurotrophic flavones.
References
- 1. This compound | CAS:38183-04-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | 38183-04-9 [amp.chemicalbook.com]
- 3. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7,8-Dihydroxyflavone hydrate 98 (HPLC) CAS 38183-03-8 [sigmaaldrich.com]
- 11. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration of 6,7-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering 6,7-Dihydroxyflavone (also known as 7,8-Dihydroxyflavone or 7,8-DHF) across the blood-brain barrier (BBB).
I. Frequently Asked Questions (FAQs)
1. Why is it difficult for this compound to cross the blood-brain barrier?
The poor BBB penetration of this compound is primarily due to its physicochemical properties. Flavonoids, in general, face challenges in crossing the BBB.[1][2][3][4][5] Factors contributing to this difficulty for this compound include its low lipophilicity and potential recognition by efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound back into the bloodstream.[5]
2. What are the most promising strategies to enhance the BBB penetration of this compound?
Current research focuses on three main strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in lipid-based (e.g., liposomes) or polymer-based (e.g., PLGA) nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.[6][7][8]
-
Prodrug Synthesis: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB. Once in the brain, the prodrug is metabolized back to the active this compound.[9][10][11]
-
Inhibition of Efflux Pumps: Co-administration of this compound with inhibitors of P-glycoprotein and other efflux transporters can increase its brain concentration by preventing it from being pumped out of the endothelial cells of the BBB.[5]
3. What in vitro models are suitable for assessing the BBB permeability of this compound formulations?
The most common in vitro model is the Transwell assay, which utilizes a semi-permeable membrane to separate two chambers, mimicking the blood and brain compartments.[1][2][3] Brain endothelial cells are cultured on the membrane, and the passage of the this compound formulation from the apical (blood) to the basolateral (brain) side is measured. Co-culture models that include other cell types of the neurovascular unit, such as astrocytes and pericytes, can provide a more physiologically relevant environment.[1][3]
4. How does this compound exert its neuroprotective effects once it crosses the BBB?
This compound is a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[12][13] By activating TrkB, it mimics the effects of BDNF, triggering downstream signaling pathways that promote neuronal survival, growth, and synaptic plasticity.[12][13]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of this compound delivery systems.
A. Nanoparticle Formulation
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low encapsulation efficiency of this compound in liposomes. | - Inappropriate drug-to-lipid ratio.- Poor affinity of the flavonoid for the lipid bilayer.- Suboptimal hydration or sonication parameters. | - Optimize the drug-to-lipid molar ratio; start with an excess of lipids and incrementally increase the this compound concentration.[14][15][16]- Select lipids that favor the encapsulation of flavonoids. The inclusion of cholesterol can modulate membrane rigidity and improve drug retention.[17]- Ensure the hydration temperature is above the phase transition temperature of the lipids.[18]- Optimize sonication time and power to achieve the desired vesicle size without degrading the drug.[18] |
| Low encapsulation efficiency of this compound in PLGA nanoparticles. | - Rapid partitioning of the drug into the external aqueous phase during solvent evaporation.- Poor solubility of this compound in the chosen organic solvent. | - Modify the standard emulsification-solvent evaporation method. For instance, using a mixture of organic solvents or adjusting the pH of the aqueous phase can improve encapsulation.- Select a polymer with a composition that has a higher affinity for this compound.- Consider using a nanoprecipitation method, which can be simpler and more efficient for some hydrophobic drugs.[19] |
| Poor stability of flavonoid-loaded nanoparticles (aggregation, drug leakage). | - Unfavorable zeta potential.- Incompatible polymer/lipid and drug characteristics.- Harsh environmental conditions (pH, temperature). | - Aim for a zeta potential of at least ±30 mV for electrostatic stabilization.- Incorporate PEGylated lipids or polymers to provide steric hindrance and prevent aggregation.- Evaluate the stability of the formulation at different pH values and temperatures to determine optimal storage conditions. |
B. In Vitro BBB Permeability Studies (Transwell Assay)
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Inconsistent Trans-Endothelial Electrical Resistance (TEER) values. | - Temperature fluctuations.- Improper electrode placement.- Variation in cell seeding density.- Contamination. | - Allow the Transwell plates to equilibrate to room temperature for at least 20 minutes before measuring TEER.[12]- Ensure consistent placement of the electrodes in each well.- Maintain a consistent cell seeding density and passage number for your endothelial cells.- Regularly check for contamination in your cell cultures. |
| Low TEER values, indicating a leaky barrier. | - Incomplete cell monolayer formation.- Suboptimal cell culture conditions.- Use of a cell line with inherently low TEER. | - Allow sufficient time for the endothelial cells to form a confluent monolayer (typically 5-7 days).- Consider co-culturing with astrocytes or pericytes to enhance tight junction formation and increase TEER.- Use primary brain endothelial cells or iPSC-derived brain microvascular endothelial cells, which generally exhibit higher TEER values than immortalized cell lines. |
| High variability in permeability data. | - Inconsistent sampling times.- Analytical method not sensitive enough.- Adsorption of the compound to the plate or membrane. | - Adhere strictly to the planned sampling time points.- Validate your analytical method (e.g., HPLC-MS/MS) for sensitivity, linearity, and reproducibility in the presence of cell culture media.[20][21]- Perform a recovery study to assess for non-specific binding of your this compound formulation to the experimental apparatus. |
III. Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound delivery.
Table 1: Pharmacokinetic Parameters of this compound and its Prodrug (R13) in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (Plasma, ng/mL) | Tmax (Plasma, h) | Cmax (Brain, ng/g) | Tmax (Brain, h) |
| This compound | Oral | 50 | - | - | ~52 | ~0.17 |
| Prodrug R13 | Oral | 72.5 | 56 (as 7,8-DHF) | 2 | 46 (as 7,8-DHF) | 4 |
Data adapted from studies on 7,8-Dihydroxyflavone.[22][23]
Table 2: Physicochemical Properties of Flavonoid-Loaded Nanoparticles (Examples)
| Flavonoid | Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Quercetin | Liposomes (DPPC:Cholesterol) | 150-250 | < 0.3 | -15 to -25 | 60-80 |
| Rutin | Bovine Serum Albumin Nanoparticles | ~200 | ~0.2 | -20 to -30 | ~32 |
| Naringin | PLGA Nanoparticles | ~137 | < 0.2 | -10 to -20 | > 70 |
These are representative values for similar flavonoids and may vary depending on the specific formulation parameters.[24][25][26]
IV. Experimental Protocols
A. Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., dipalmitoylphosphatidylcholine (DPPC) and cholesterol in a 10:1 molar ratio) in a suitable organic solvent (e.g., a mixture of chloroform and methanol).[18]
-
Use a rotary evaporator to remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C), creating a thin, uniform lipid film on the inner surface of a round-bottom flask.[18][24]
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to probe sonication on ice or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[18]
-
-
Purification:
-
Remove unencapsulated this compound by ultracentrifugation, size exclusion chromatography, or dialysis.[16]
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated this compound using a validated analytical method (e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol) to calculate the encapsulation efficiency.
-
B. In Vitro BBB Permeability Assay (Transwell Model)
This protocol describes a general procedure for assessing the permeability of this compound formulations across a brain endothelial cell monolayer.
-
Cell Seeding:
-
Coat the apical side of Transwell inserts (e.g., 0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen).
-
Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the coated inserts at a high density to ensure the formation of a confluent monolayer.
-
For co-culture models, seed astrocytes on the basolateral side of the insert or in the bottom of the well.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight barrier by measuring the Trans-Endothelial Electrical Resistance (TEER) daily using an EVOM™ voltohmmeter. The TEER should plateau at a stable value before starting the permeability experiment.
-
Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescein isothiocyanate-dextran) can be measured to confirm barrier integrity.
-
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed assay buffer.
-
Add the this compound formulation to the apical (donor) chamber.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh assay buffer.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.[20][21]
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
C. Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound in brain tissue samples.
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer (e.g., PBS) on ice.
-
Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the brain homogenate. A common method is protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation.[20][21]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound spiked into a blank brain matrix.
-
Quantify the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
V. Visualizations
A. Signaling Pathway
Caption: this compound activates the TrkB receptor, initiating key signaling cascades.
B. Experimental Workflow
Caption: Workflow for developing and evaluating 6,7-DHF nanoparticles for brain delivery.
C. Logical Relationship
Caption: Strategies to overcome the poor BBB penetration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids and the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 7. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.alquds.edu [dspace.alquds.edu]
- 11. mdpi.com [mdpi.com]
- 12. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7,8-Dihydroxyflavone, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
- 17. farmaciajournal.com [farmaciajournal.com]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.unpad.ac.id [journals.unpad.ac.id]
- 20. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 21. Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 26. researchgate.net [researchgate.net]
troubleshooting inconsistent results in 6,7-Dihydroxyflavone studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dihydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature: this compound or 7,8-Dihydroxyflavone?
Both names are used in scientific literature to refer to the same compound with the CAS number 38183-03-8.[1] While "7,8-Dihydroxyflavone" (7,8-DHF) is more commonly used, it is crucial to confirm the CAS number to ensure you are working with the correct molecule.[1] This guide will use the more prevalent name, 7,8-Dihydroxyflavone (7,8-DHF).
Q2: What is the primary mechanism of action of 7,8-Dihydroxyflavone?
7,8-DHF is widely recognized as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[2][3] Upon binding, it promotes TrkB dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt and MAPK/ERK, which are crucial for neuronal survival, plasticity, and growth.[2][4][5]
Q3: Are there alternative or off-target effects of 7,8-Dihydroxyflavone?
Yes, and this is a critical consideration for troubleshooting inconsistent results. Some studies have questioned the direct agonistic activity of 7,8-DHF on TrkB and have proposed alternative mechanisms.[6][7] One significant alternative mechanism is the inhibition of pyridoxal phosphatase (PDXP), an enzyme that regulates levels of active vitamin B6 (pyridoxal 5'-phosphate) in the brain.[6] This inhibition could contribute to the neuroprotective effects observed. Additionally, 7,8-DHF has been noted to possess antioxidant properties.
Q4: What are the known pharmacokinetic properties of 7,8-Dihydroxyflavone?
7,8-DHF can cross the blood-brain barrier, a crucial property for its neurological effects.[6][8] However, it has a relatively short half-life and modest oral bioavailability in rodents.[2][6] Prodrug strategies, such as the development of R13, have been explored to improve its pharmacokinetic profile.[2]
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation in Aqueous Solutions
Problem: You observe precipitation of 7,8-DHF when preparing solutions for in vitro or in vivo experiments, leading to inaccurate concentrations and inconsistent results.
Cause: 7,8-Dihydroxyflavone has poor solubility in aqueous buffers.
Solution:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved in the organic solvent before further dilution.
-
-
Working Solution Preparation:
-
For in vitro assays, dilute the DMSO stock solution in your cell culture medium. It is critical to maintain a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%).
-
For in vivo studies, a common vehicle is a mixture of DMSO and phosphate-buffered saline (PBS). A frequently used formulation is 17% DMSO in PBS.[8][9]
-
When diluting the stock, add the stock solution to the aqueous buffer while vortexing to facilitate mixing and prevent immediate precipitation.
-
-
Visual Inspection:
-
Always visually inspect your final solution for any signs of precipitation before use. If precipitation is observed, consider adjusting the vehicle composition or lowering the final concentration of 7,8-DHF.
-
Issue 2: Inconsistent or No Activation of TrkB Signaling
Problem: Western blot analysis shows variable or no increase in phosphorylated TrkB (p-TrkB) or downstream effectors (p-Akt, p-ERK) after treating cells or animals with 7,8-DHF.
Causes and Solutions:
-
Compound Quality:
-
Purity: Ensure the purity of your 7,8-DHF. Impurities can interfere with its activity. If synthesizing in-house, refer to established protocols and confirm purity using methods like HPLC. A known synthesis method involves using pyrogallol as a starting material, followed by a series of reactions including acylation, protection, reduction, condensation, and cyclization.[10]
-
Source: Purchase from a reputable supplier and obtain a certificate of analysis.
-
-
Experimental Protocol:
-
Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell types and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. Effective concentrations for TrkB activation in vitro are often in the nanomolar to low micromolar range.
-
Cellular Context: The responsiveness of cells to 7,8-DHF can be dependent on their developmental stage and the expression level of TrkB.[11]
-
-
Alternative Mechanisms:
-
Be aware that the observed biological effects might not be solely mediated through TrkB activation. Consider the possibility of PDXP inhibition or other off-target effects contributing to your results.
-
-
Antibody Specificity:
-
There have been reports of non-specific commercially available TrkB antibodies.[12] Use well-validated antibodies for p-TrkB (e.g., against Tyr816) and total TrkB.
-
Issue 3: Variable Results in Animal Behavioral Studies
Problem: Inconsistent or non-significant effects of 7,8-DHF on behavioral outcomes in rodent models.
Causes and Solutions:
-
Dosing and Administration:
-
Dose: A commonly used and effective dose in mice is 5 mg/kg administered intraperitoneally (i.p.).[8][9][13] However, the optimal dose may vary depending on the animal model and the specific behavioral paradigm.
-
Vehicle: Ensure the vehicle (e.g., 17% DMSO/PBS) is well-tolerated and does not have behavioral effects on its own.[8][9]
-
Timing: The timing of administration relative to the behavioral test can be critical. For example, in memory studies, administration immediately after training has been shown to be effective.[8][9]
-
-
Pharmacokinetics:
-
Consider the short half-life of 7,8-DHF. For chronic studies, a consistent daily administration schedule is important. The timing of the behavioral test relative to the last dose should be standardized.
-
-
Animal Model:
-
The underlying pathology of the animal model can influence the efficacy of 7,8-DHF. The effects may be more pronounced in models with deficits in BDNF/TrkB signaling.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 7,8-Dihydroxyflavone in Rodents
| Parameter | Species | Dose and Route | Value | Reference |
| Half-life (t½) | Mouse | 50 mg/kg, oral | 134 minutes | [14] |
| Neonatal Mouse | 5 mg/kg, i.p. | >95% eliminated by 3 hours | [15][16][17] | |
| Max. Plasma Conc. (Cmax) | Rat | 5 mg/kg, i.p. | ~48 ng/mL | [18] |
| Time to Cmax (Tmax) | Mouse | 50 mg/kg, oral | 10 minutes | [14] |
| Oral Bioavailability | Mouse | - | ~5% | [6] |
| Brain Penetration | Mouse | 5 mg/kg, i.p. | Brain-to-plasma partition coefficient: 8.6-9.9% | [16][17] |
Table 2: In Vitro Potency of 7,8-Dihydroxyflavone
| Parameter | Assay | Cell Type/System | Value | Reference |
| EC50 | Suppression of apoptosis | T48 cells | ~100 nM | [4] |
| EC50 | TrkB Phosphorylation | Primary neurons | ~5-10 nM | [19] |
Experimental Protocols
Protocol 1: Western Blot for p-TrkB Activation
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere/stabilize. Starve the cells in serum-free media for 4 hours before treatment. Treat cells with 7,8-DHF (e.g., 500 nM) or vehicle (e.g., 0.1% DMSO) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-TrkB (e.g., Tyr816) and total TrkB overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-TrkB signal to the total TrkB signal.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of 7,8-DHF in culture medium. Replace the old medium with the medium containing the different concentrations of 7,8-DHF. Include vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the 7,8-DHF concentration to determine the IC50 value.
Visualizations
Caption: BDNF/TrkB signaling pathway activated by 7,8-DHF.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with the flavonoid 7,8-Dihydroxyflavone: a promising strategy for a constellation of body and brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 9. 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111303105A - Preparation method of 7, 8-dihydroxyflavone - Google Patents [patents.google.com]
- 11. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Effect of 7,8-dihydroxyflavone, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
minimizing off-target effects of 6,7-Dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Dihydroxyflavone. The content is designed to help minimize off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound (6,7-DHF) is recognized for its partial agonistic activity towards the Tropomyosin receptor kinase B (TrkB), similar to its more extensively studied isomer, 7,8-Dihydroxyflavone (7,8-DHF)[1]. The activation of TrkB by these flavonoids mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF)[1][2]. The dihydroxy groups on the A ring at the 6 and 7 positions are suggested to be important for this activity[1].
Q2: What are the potential off-target effects of this compound?
Direct comprehensive screening data for 6,7-DHF is limited. However, based on studies of the structurally similar 7,8-DHF, potential off-target effects may include the inhibition of other enzymes. For instance, 7,8-DHF has been shown to inhibit pyridoxal 5'-phosphate phosphatase (PDXP) with an IC50 of approximately 1 µM[3][4]. At higher concentrations (around 10-40 µM), it may also inhibit other phosphatases such as phosphoglycolate phosphatase (PGP), soluble cytosolic 5'-nucleotidase 1A (NT5C1A), and protein tyrosine phosphatase 1B (PTP1B)[3][4]. Given the structural similarity, it is plausible that 6,7-DHF could exhibit a similar off-target profile.
Q3: How can I improve the bioavailability and stability of this compound?
Flavonoids like 6,7-DHF often suffer from low aqueous solubility, poor oral bioavailability, and instability, which can limit their in vivo efficacy[5]. Strategies to overcome these limitations include:
-
Nanoparticle Encapsulation: Formulating 6,7-DHF into nanoparticles can enhance its solubility, stability, and bioavailability[6][7]. Various nanoparticle systems like polymeric nanoparticles, liposomes, and solid lipid nanoparticles have been successfully used for other flavonoids[7].
-
Prodrug Approach: Chemical modification of the flavonoid structure to create a prodrug can improve its pharmacokinetic profile. For example, a prodrug of 7,8-DHF, known as R13, demonstrated increased oral bioavailability from 4.6% to 10.5% and a longer half-life[5][8][9].
Q4: Are there structural modifications that can enhance the specificity of this compound?
Structure-activity relationship studies on flavonoids suggest that the position and number of hydroxyl groups are critical for their biological activity and specificity[10]. For TrkB activation by dihydroxyflavones, the presence of a catechol-like moiety on the A ring is important[1]. While specific modifications for 6,7-DHF to reduce off-target effects have not been extensively documented, a rational drug design approach focusing on modifications that enhance interaction with the target of interest while decreasing affinity for known off-targets would be a viable strategy[11].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with TrkB activation. | Off-target effects: 6,7-DHF may be inhibiting other cellular targets, such as phosphatases (e.g., PDXP), at the concentration used. | 1. Concentration Optimization: Perform a dose-response experiment to determine the lowest effective concentration for TrkB activation to minimize off-target effects. 2. Selectivity Profiling: If available, test 6,7-DHF against a panel of kinases and phosphatases to identify potential off-targets. 3. Use of Controls: Include a structurally similar but inactive flavonoid as a negative control to differentiate between specific and non-specific effects. |
| Low efficacy in in vivo models despite in vitro activity. | Poor bioavailability and stability: 6,7-DHF likely has low oral bioavailability and may be rapidly metabolized. | 1. Alternative Administration Route: Consider intraperitoneal or intravenous injection to bypass first-pass metabolism. 2. Formulation Development: Encapsulate 6,7-DHF in nanoparticles to improve its solubility and in vivo stability. 3. Prodrug Strategy: Synthesize a prodrug of 6,7-DHF to enhance its pharmacokinetic properties. |
| Variability in experimental results. | Compound Instability: Flavonoids can be unstable in solution, leading to inconsistent concentrations. Insolubility: Poor solubility can lead to inaccurate dosing. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of 6,7-DHF in a suitable solvent (e.g., DMSO) for each experiment. 2. Solubility Assessment: Determine the solubility of 6,7-DHF in your experimental media to ensure it remains in solution at the desired concentration. 3. Proper Storage: Store stock solutions at -20°C or -80°C and protect from light. |
| Difficulty in interpreting results due to potential pleiotropic effects. | Multiple signaling pathways: Flavonoids are known to interact with multiple signaling pathways. | 1. Use of Specific Inhibitors: In combination with 6,7-DHF, use specific inhibitors for suspected off-target pathways to dissect the mechanism of action. 2. Knockdown/Knockout Models: Utilize cell lines or animal models with knockdown or knockout of the intended target (TrkB) or suspected off-targets to confirm the specificity of the observed effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of 7,8-Dihydroxyflavone Against Primary and Off-Targets (Data for 6,7-DHF is limited)
| Compound | Target | Assay Type | IC50 / KD | Reference |
| 7,8-Dihydroxyflavone | PDXP | Phosphatase Activity | ~1 µM | [3][4] |
| 7,8-Dihydroxyflavone | PGP | Phosphatase Activity | 4.8 µM | [3][4] |
| 7,8-Dihydroxyflavone | NT5C1A | Phosphatase Activity | ~10 µM | [3][4] |
| 7,8-Dihydroxyflavone | PTP1B | Phosphatase Activity | Weak inhibition at 40 µM | [3][4] |
| 7,8-Dihydroxyflavone | PDXP | Biolayer Interferometry | KD: 2.6 ± 0.5 µM | [3][4] |
Table 2: Bioavailability of 7,8-Dihydroxyflavone and its Prodrug R13
| Compound | Administration Route | Oral Bioavailability | Half-life (t1/2) | Reference |
| 7,8-Dihydroxyflavone | Oral | 4.6% | 134 minutes | [5][8][9] |
| R13 (7,8-DHF Prodrug) | Oral | 10.5% | 219.6 minutes | [5][8][9] |
Experimental Protocols
Protocol 1: Nanoparticle Encapsulation of this compound using Flash Nanoprecipitation
This protocol is adapted from a general method for encapsulating hydrophobic compounds in polymeric nanoparticles[12].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Acetone or Tetrahydrofuran (THF)
-
Deionized water
-
Syringe pump
-
Confined impinging jets (CIJ) mixer or similar microfluidic device
Method:
-
Organic Phase Preparation: Dissolve this compound and PLGA in acetone or THF. The concentrations will need to be optimized depending on the desired loading and nanoparticle size.
-
Aqueous Phase Preparation: Dissolve a surfactant, such as PVA, in deionized water.
-
Nanoprecipitation:
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Mount the syringes on a syringe pump.
-
Connect the syringes to a CIJ mixer.
-
Pump the two phases simultaneously through the mixer at a high flow rate. The rapid mixing will cause the PLGA and the encapsulated 6,7-DHF to precipitate into nanoparticles.
-
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated 6,7-DHF.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Assessing Off-Target Activity using a Phosphatase Inhibition Assay
This protocol outlines a general method to screen for inhibitory activity against a panel of phosphatases.
Materials:
-
This compound stock solution (in DMSO)
-
Purified recombinant phosphatases (e.g., PDXP, PGP, PTP1B)
-
Specific phosphatase substrate (e.g., a fluorogenic substrate like DiFMUP or a colorimetric substrate like p-nitrophenyl phosphate)
-
Assay buffer specific to each phosphatase
-
96-well microplate
-
Microplate reader
Method:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the specific phosphatase, and varying concentrations of this compound (and a DMSO vehicle control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to interact with the phosphatase.
-
Reaction Initiation: Add the phosphatase substrate to each well to start the reaction.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 5. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and characterization of zein/lactoferrin composite nanoparticles for encapsulating 7,8-dihydroxyflavone: Enhancement of stability, water solubility and bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating the Neuroprotective Effects of 6,7-Dihydroxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of 6,7-Dihydroxyflavone (6,7-DHF), also commonly referred to in scientific literature as 7,8-Dihydroxyflavone (7,8-DHF), against other alternatives. The information presented is supported by experimental data from preclinical studies, offering insights into its mechanisms of action and therapeutic potential in various models of neurodegenerative diseases.
Core Mechanism of Action
This compound is a naturally occurring flavonoid that readily crosses the blood-brain barrier.[1][2] Its primary neuroprotective mechanism stems from its function as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the main receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] By mimicking BDNF, 6,7-DHF activates TrkB and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, synaptic plasticity, and neurogenesis.[1] This action is particularly significant as direct therapeutic use of BDNF is limited by its poor pharmacokinetic profile.[3]
Beyond its primary role as a TrkB agonist, 6,7-DHF also exhibits neuroprotective effects through its antioxidant properties, helping to reduce oxidative stress by increasing cellular glutathione levels and decreasing the production of reactive oxygen species (ROS).[4] Studies have shown it can confer neuroprotection even in cells lacking TrkB receptors, highlighting its multifaceted nature.[4]
Comparative Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in various in vitro and in vivo models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1][2][5]
Table 1: In Vitro Comparison of 6,7-DHF and Related Flavonoids
| Compound | Assay | Model | Key Findings | Reference |
| This compound (7,8-DHF) | Radical Scavenging Activity (DPPH) | Biochemical Assay | EC₅₀ = 24 µM | [6] |
| Quercetin | Radical Scavenging Activity (DPPH) | Biochemical Assay | EC₅₀ = 25 µM | [6] |
| Apigenin | Radical Scavenging Activity (DPPH) | Biochemical Assay | No significant activity | [6] |
| This compound (7,8-DHF) | Neurite Outgrowth | SH-SY5Y cells with Tau pathology | Improved neurite outgrowth | [7] |
| Quercetin | Neurite Outgrowth | SH-SY5Y cells with Tau pathology | Improved neurite outgrowth | [7] |
| Apigenin | Neurite Outgrowth | SH-SY5Y cells with Tau pathology | Improved neurite outgrowth | [7] |
| This compound (7,8-DHF) | Inhibition of Caspase-1 Activity | SH-SY5Y cells with Tau pathology | Reduced caspase-1 activity | [7] |
| Quercetin | Inhibition of Caspase-1 Activity | SH-SY5Y cells with Tau pathology | Reduced caspase-1 activity | [7] |
| Apigenin | Inhibition of Caspase-1 Activity | SH-SY5Y cells with Tau pathology | Reduced caspase-1 activity | [7] |
Table 2: In Vivo Neuroprotective Effects of 6,7-DHF and a Synthetic Derivative
| Compound | Model | Dosage | Primary Outcome | Result | Reference |
| This compound (7,8-DHF) | Kainic Acid-Induced Excitotoxicity (Mice) | 5 mg/kg (oral) | Reduction in active Caspase-3 | Significant reduction in apoptosis | [8] |
| 4'-DMA-7,8-DHF (Synthetic Derivative) | Kainic Acid-Induced Excitotoxicity (Mice) | 5 mg/kg (oral) | Reduction in active Caspase-3 | More robust and prolonged reduction in apoptosis compared to 7,8-DHF | [8] |
| This compound (7,8-DHF) | 5xFAD Mouse Model of Alzheimer's | 5 mg/kg (i.p.) | Aβ42 Plaque Burden | Significant reduction in cortical plaque deposition | [9] |
| This compound (7,8-DHF) | Traumatic Brain Injury (Rats) | 5 mg/kg (i.p.) | Cortical Lesion Volume | Significant reduction when administered 1 hour post-injury | [5] |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental designs used to validate the neuroprotective effects of this compound, the following diagrams illustrate key processes.
Caption: 6,7-DHF activates the TrkB receptor, initiating pro-survival pathways.
Caption: General workflow for assessing neuroprotective compounds in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methods used for SH-SY5Y neuroblastoma cells.[10][11]
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in the appropriate culture medium. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of 6,7-DHF, an alternative compound, or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Following pre-treatment, introduce a neurotoxic agent (e.g., MPP+, 6-OHDA, glutamate) to the wells, except for the control wells.
-
Incubation: Incubate the plate for a further 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: Western Blot Analysis of TrkB and Akt Phosphorylation
This protocol provides a general framework for detecting the activation of the TrkB signaling pathway.[12][13]
-
Cell Culture and Treatment: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Stimulation: Treat the cells with 6,7-DHF or a control compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TrkB (p-TrkB) and phospho-Akt (p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. To normalize for protein loading, strip the membrane and re-probe for total TrkB, total Akt, and a loading control like β-actin or GAPDH.
Conclusion
The available experimental data strongly support the neuroprotective effects of this compound. Its ability to act as a BDNF mimetic and activate the TrkB signaling pathway provides a significant therapeutic advantage, particularly in conditions associated with reduced neurotrophic support. While it shows comparable antioxidant activity to other flavonoids like quercetin, its unique and potent agonistic effect on TrkB receptors sets it apart. Further research, including the development of more bioavailable derivatives like 4'-DMA-7,8-DHF, may enhance its clinical utility in treating a range of neurodegenerative and neuropsychiatric disorders. The provided protocols offer a foundational framework for researchers aiming to further investigate and validate these promising effects.
References
- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 6. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 6,7-Dihydroxyflavone and Other In Vitro TrkB Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6,7-dihydroxyflavone and other tropomyosin receptor kinase B (TrkB) agonists based on their in vitro performance. Due to the limited availability of direct comparative studies on this compound, this guide will focus on its well-studied isomer, 7,8-dihydroxyflavone (7,8-DHF), as a representative of the dihydroxyflavone class of TrkB agonists. We will compare its performance with the endogenous ligand, brain-derived neurotrophic factor (BDNF), and other synthetic non-peptidic TrkB agonists.
Introduction to TrkB Agonists
The TrkB receptor is a key player in the central nervous system, mediating the effects of brain-derived neurotrophic factor (BDNF). Activation of TrkB signaling pathways is crucial for neuronal survival, differentiation, and synaptic plasticity. Consequently, TrkB has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. While BDNF itself has therapeutic potential, its poor pharmacokinetic properties limit its clinical use. This has spurred the development of small-molecule TrkB agonists that can mimic the effects of BDNF. Among these, flavonoids like 7,8-dihydroxyflavone have gained significant attention.
Comparative Analysis of In Vitro Performance
The following tables summarize the quantitative data on the in vitro performance of various TrkB agonists. It is important to note that the reported values can vary between studies due to different experimental conditions and methodologies.
| Compound | Class | Binding Affinity (Kd) | EC50 for TrkB Activation | Specificity | Reference |
| BDNF | Endogenous Ligand (Neurotrophin) | ~1.7 nM | Not reported | Binds to TrkB and p75NTR | [1] |
| 7,8-Dihydroxyflavone (7,8-DHF) | Flavonoid | ~320 nM | ~100-500 nM (for neuronal survival and TrkB phosphorylation) | Primarily TrkB; does not activate TrkA or TrkC | [2][3] |
| LM22A-4 | Synthetic Small Molecule | IC50 for BDNF binding inhibition = 47 nM | 200–500 pM | Selective for TrkB | |
| ANA-12 (Antagonist) | Synthetic Small Molecule | Kd = 10 nM and 12 µM (two binding sites) | Not applicable (antagonist) | Selective for TrkB; does not alter TrkA or TrkC function |
Note on 7,8-Dihydroxyflavone: While many studies support the role of 7,8-DHF as a TrkB agonist, some recent research has questioned its ability to directly activate TrkB receptors in certain in vitro systems.[4] These studies suggest that some of the observed neuroprotective effects of 7,8-DHF might be mediated through TrkB-independent mechanisms, such as antioxidant activity.[5] This controversy highlights the importance of rigorous and standardized in vitro characterization of putative TrkB agonists.
Signaling Pathways and Experimental Workflows
The activation of the TrkB receptor by an agonist initiates a cascade of intracellular signaling events that are critical for its neurotrophic effects. The primary pathways involved are the MAPK/ERK, PI3K/Akt, and PLCγ pathways.
A typical experimental workflow to evaluate a potential TrkB agonist involves a series of in vitro assays to confirm its binding, receptor activation, and downstream functional effects.
References
- 1. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel TrkB receptor agonist 7,8-dihydroxyflavone enhances neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7,8-Dihydroxyflavone and Other BDNF Mimetics for TrkB Receptor Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Small-Molecule TrkB Agonists.
Brain-Derived Neurotrophic Factor (BDNF) is a critical mediator of neuronal survival, differentiation, and synaptic plasticity through its interaction with the Tropomyosin receptor kinase B (TrkB). However, the therapeutic application of BDNF protein is hampered by its poor pharmacokinetic profile and inability to cross the blood-brain barrier.[1] This has spurred the development of small-molecule BDNF mimetics that can activate the TrkB receptor. This guide provides a detailed comparison of the efficacy of a prominent mimetic, 7,8-Dihydroxyflavone (also known as Tropoflavin), with other notable small-molecule TrkB modulators, supported by experimental data.
Overview of Compared BDNF Mimetics
This guide focuses on a selection of well-characterized small molecules known to modulate the TrkB receptor:
-
7,8-Dihydroxyflavone (7,8-DHF): A naturally occurring flavonoid identified as a potent and selective TrkB agonist that is orally bioactive and can penetrate the blood-brain barrier.[2][3]
-
LM22A-4: A synthetic, small-molecule partial agonist of TrkB, designed based on the loop domain of the BDNF protein.[4]
-
Deoxyrhapontigenin: A natural polyphenol and a metabolite of resveratrol, which has demonstrated neuroprotective effects, though its direct TrkB agonist activity is less quantitatively characterized.
-
ANA-12: A selective, non-competitive TrkB antagonist, included here as a point of comparison to illustrate the effects of TrkB inhibition.[5]
Quantitative Efficacy and Binding Affinity
The effectiveness of BDNF mimetics is primarily determined by their ability to bind to and activate the TrkB receptor. The following table summarizes key quantitative metrics from various studies. It is important to note that reported values, particularly for 7,8-DHF, can vary significantly between studies due to different experimental methodologies.
| Compound | Type | Binding Affinity (Kᵈ) | Effective Concentration (EC₅₀) | Key Characteristics |
| BDNF (Endogenous Ligand) | Agonist | ~1.7 nM[6] | ~3.7 nM (for TrkB phosphorylation)[7] | High potency; poor pharmacokinetic profile.[2] |
| 7,8-Dihydroxyflavone (7,8-DHF) | Agonist | 15.4 nM to 1.3 µM[6][7] | ~250 nM (for TrkB activation)[6] | Orally bioactive, crosses blood-brain barrier.[3] Some studies question its direct agonistic activity.[7][8] |
| LM22A-4 | Partial Agonist | IC₅₀ = 47 nM (for inhibiting BDNF binding)[4] | 200–500 pM (for TrkB activation)[4] | Poor systemic blood-brain barrier penetration; often administered intranasally.[4] |
| Deoxyrhapontigenin | Putative Agonist | Not well-established | Not well-established | A metabolite of resveratrol with neuroprotective properties.[9] |
| ANA-12 | Antagonist | 10 nM (high-affinity site), 12 µM (low-affinity site)[5] | IC₅₀ = 45.6 nM[10] | Selective TrkB inhibitor, crosses blood-brain barrier.[5] |
Signaling Pathways and Mechanism of Action
Upon binding its ligand, the TrkB receptor dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal function. The primary pathways activated by BDNF and its agonists like 7,8-DHF include the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These cascades collectively promote neuronal survival, enhance synaptic plasticity, and support neurogenesis.
Experimental Protocols
The validation of BDNF mimetics involves a range of in vitro and in vivo experiments. Below are summaries of common methodologies cited in the literature.
In Vitro TrkB Activation Assay
-
Objective: To determine if a compound can induce TrkB phosphorylation.
-
Cell Lines: Primary hippocampal or cortical neurons; HEK293 or PC12 cells stably expressing TrkB.
-
Methodology:
-
Cells are cultured to an appropriate density.
-
Cells are serum-starved for several hours to reduce baseline receptor activation.
-
The test compound (e.g., 7,8-DHF at 250-500 nM, LM22A-4 at 500 nM) or vehicle control is added to the culture medium for a specified time (e.g., 15-30 minutes). BDNF (e.g., 100 ng/mL) is used as a positive control.
-
Cells are lysed, and protein concentration is determined.
-
Cell lysates are analyzed by Western blot using antibodies specific for phosphorylated TrkB (e.g., p-TrkB Y816) and total TrkB.
-
Downstream targets like p-Akt and p-ERK can also be assessed.
-
-
Antagonist Control: To confirm specificity, cells can be pre-treated with a TrkB inhibitor like K252a (e.g., 30 nM) or ANA-12 before adding the agonist. A block in phosphorylation indicates a TrkB-dependent mechanism.
In Vivo TrkB Activation and Neuroprotection Model
-
Objective: To assess the ability of a compound to activate TrkB in the brain and provide neuroprotection in an animal model of neurological disease (e.g., Traumatic Brain Injury, Stroke, Parkinson's Disease).
-
Animal Models: C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Methodology:
-
A disease model is induced (e.g., controlled cortical impact for TBI).
-
The test compound is administered systemically. For example, 7,8-DHF at 5 mg/kg via intraperitoneal (i.p.) injection or LM22A-4 at 0.22 mg/kg via intranasal administration. ANA-12 can be used as an antagonist control at 0.5 mg/kg, i.p.
-
At a set time post-administration (e.g., 2-4 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.
-
Brain lysates are analyzed by Western blot or ELISA for p-TrkB and total TrkB levels.[10]
-
Behavioral tests (e.g., Morris water maze, pole test) and histological analysis (e.g., lesion volume, neuronal survival) are performed at later time points to assess functional outcomes and neuroprotection.[3]
-
Concluding Remarks
Small-molecule BDNF mimetics represent a promising therapeutic strategy for a range of neurological disorders. 7,8-Dihydroxyflavone stands out due to its ability to cross the blood-brain barrier and its extensive validation in numerous preclinical models.[3] However, the conflicting reports on its direct binding affinity and mechanism warrant careful consideration.[6][7] LM22A-4 shows high potency but is limited by poor systemic bioavailability to the central nervous system, necessitating alternative administration routes.[4] While compounds like Deoxyrhapontigenin show neuroprotective potential, further quantitative studies are needed to establish their efficacy as direct TrkB agonists. The inclusion of TrkB antagonists like ANA-12 is crucial for confirming that the observed neurotrophic effects of agonists are indeed mediated through the TrkB receptor. Researchers and drug developers should consider these factors—potency, pharmacokinetics, and mechanism of action—when selecting and developing the next generation of BDNF mimetics.
References
- 1. Can Brain-derived Neurotrophic Factor (BDNF) Mimetics be a Way Out for Neurodegenerative Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of small molecule brain-derived neurotrophic factor: mimetics to treat inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BDNF/TrkB activators in Parkinson's disease: A new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Brain-Derived Neurotrophic Factor as an Essential Mediator in Neuronal Functions and the Therapeutic Potential of Its Mimetics for Neuroprotection in Neurologic and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurotrophin mimetics - Wikipedia [en.wikipedia.org]
Unveiling the Structure-Activity Relationship of 6,7-Dihydroxyflavone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The flavone scaffold, a common feature in natural products, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Among these, 6,7-dihydroxyflavone and its analogs have emerged as promising candidates for the development of novel therapeutics, exhibiting a range of biological activities including anticancer, neuroprotective, and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data, to aid in the rational design of more potent and selective agents.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the substitution pattern on the flavone core. The position and nature of hydroxyl groups and other substituents play a crucial role in modulating their potency and selectivity towards various biological targets.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through caspase-dependent pathways.[1]
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7,8-Dihydroxyflavone | HUH-7 (Hepatocarcinoma) | Alamar Blue | 177.6 (48h) | [1] |
| 5,7-Dihydroxy-4'-methoxyflavone (Acacetin) | PC3 (Prostate Cancer) | Not Specified | ~25 (24h) | |
| 5-Hydroxy-6,7,8,4'-tetramethoxyflavone (5-Demethyltangeritin) | PC3 (Prostate Cancer) | Not Specified | 11.8 (48h) | |
| 5,6,7,8,4'-Pentamethoxyflavone (Tangeritin) | PC3 (Prostate Cancer) | Not Specified | 17.2 (48h) | |
| Compound 2f (5,7-dihydroxy-4-thioflavone) | MCF-7 (Breast Cancer) | MTT | 7.1 | [2] |
| Compound 2f (5,7-dihydroxy-4-thioflavone) | MCF-7/DX (Doxorubicin-resistant Breast Cancer) | MTT | 34.93 | [2] |
| Compound 2e (7,8-dihydroxy-4-thioflavone) | MCF-7 (Breast Cancer) | MTT | 14.7 | [2] |
Note: Direct comparison of IC50 values should be made with caution due to variations in cell lines, assay methods, and incubation times across different studies.
Neuroprotective Activity
A significant body of research has focused on the neuroprotective effects of 7,8-dihydroxyflavone, a close analog of this compound. This activity is primarily mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). Activation of TrkB triggers downstream signaling cascades that promote neuronal survival and plasticity.
| Compound | Target/Assay | Effect | Reference |
| 7,8-Dihydroxyflavone | TrkB activation | Agonist | [3][4] |
| 7,8-Dihydroxyflavone | Kainic acid-induced toxicity in mice | Neuroprotective | [3] |
| 7,8-Dihydroxyflavone | Stroke-induced infarct volume in mice | Reduction in volume | [3] |
| 7,8-Dihydroxyflavone | Parkinson's disease model in mice | Neuroprotective | [3] |
The dihydroxy substitution at the 7 and 8 positions appears to be crucial for TrkB agonistic activity.
Anti-inflammatory Activity
Flavonoids, including dihydroxyflavone analogs, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 6-Hydroxyflavone | LPS-induced NO production | Rat mesangial cells | ~2.0 | |
| 4',6-Dihydroxyflavone | LPS-induced NO production | Rat mesangial cells | ~2.0 | |
| 6-Methoxyflavone | LPS-induced NO production | Rat mesangial cells | 0.192 | |
| Dried male flower decoction (containing flavonoids) | LPS-induced NO production | RAW 264.7 cells | 5.9791 µg/ml | [5] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol Outline:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the flavonoid analogs for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Calculation: Determine the percentage of NO inhibition by comparing the absorbance of treated cells to that of LPS-stimulated cells without any inhibitor.[7][8]
Signaling Pathways and Experimental Workflows
TrkB Signaling Pathway Activated by 7,8-Dihydroxyflavone
7,8-Dihydroxyflavone, a potent TrkB agonist, mimics the action of BDNF, leading to the activation of downstream signaling pathways crucial for neuronal survival and plasticity.
Caption: TrkB signaling activated by 7,8-dihydroxyflavone.
Experimental Workflow for Determining IC50 using MTT Assay
The following diagram illustrates the typical workflow for assessing the cytotoxicity of this compound analogs and determining their IC50 values.
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. eajm.org [eajm.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,7-Dihydroxyflavone and Other Neuroprotective Flavonoids
In the landscape of neuropharmacology, the quest for potent and selective therapeutic agents for neurodegenerative diseases is a paramount challenge. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have emerged as promising candidates due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Among these, 6,7-Dihydroxyflavone and its isomer 7,8-Dihydroxyflavone (7,8-DHF) have garnered significant attention for their ability to mimic the neurotrophic actions of Brain-Derived Neurotrophic Factor (BDNF) by acting as agonists for the Tropomyosin receptor kinase B (TrkB).[4][5][6] This guide provides a comparative analysis of this compound (represented by its more extensively studied isomer, 7,8-DHF) and other notable flavonoids, namely quercetin and apigenin, with a focus on their efficacy as TrkB agonists and their neuroprotective potential.
Comparative Efficacy of Flavonoids as TrkB Agonists
The activation of the TrkB receptor is a critical signaling event for neuronal survival, differentiation, and synaptic plasticity.[4][5] The ability of small molecules to cross the blood-brain barrier and activate this receptor holds immense therapeutic promise.[7][8] Below is a comparative summary of the TrkB agonistic and related neuroprotective activities of 7,8-DHF, quercetin, and apigenin.
| Parameter | 7,8-Dihydroxyflavone | Quercetin | Apigenin | Reference |
| TrkB Binding Affinity (Kd) | ~320 nM | 5.3 ± 1.9 nM | Not Reported | [1][9] |
| TrkB Docking Score | 44.67 | 49.77 | 47.91 | [3] |
| Aβ Aggregation Inhibition (EC50) | <5 µM | 8 µM | 15 µM | [9] |
| DPPH Radical Scavenging (EC50) | 24 µM | 25 µM | Not Reported | [10] |
Note: this compound is structurally similar to 7,8-Dihydroxyflavone, and the latter is more extensively documented in the context of TrkB agonism. Data for 7,8-DHF is used as a proxy.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of these flavonoids are primarily mediated through the activation of the TrkB signaling cascade. Upon binding to the extracellular domain of TrkB, these flavonoids induce receptor dimerization and autophosphorylation, initiating downstream pathways that promote neuronal survival and inhibit apoptosis.
A typical experimental workflow to assess the neuroprotective effects of these flavonoids involves cell-based assays that model neurodegenerative conditions.
Detailed Experimental Protocols
TrkB Binding Affinity Assay (Tryptophan Fluorescence Quenching)
This assay measures the direct interaction between a flavonoid and the TrkB extracellular domain (ECD).
-
Protein Expression and Purification: The TrkB-ECD is expressed in a suitable system (e.g., Pichia pastoris) and purified.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the purified TrkB-ECD is measured using a fluorescence spectrophotometer.
-
Titration: The flavonoid of interest is titrated into the protein solution at increasing concentrations.
-
Data Analysis: The quenching of tryptophan fluorescence upon flavonoid binding is recorded. The binding affinity (Kd) is calculated by fitting the fluorescence quenching data to a binding isotherm.[9][11]
Cell-Based Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a flavonoid to protect neuronal cells from a toxic insult.
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in 96-well plates.
-
Induction of Toxicity: A neurotoxic agent, such as amyloid-beta (Aβ) oligomers or staurosporine, is added to the cell culture to induce cell death.
-
Flavonoid Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test flavonoid.
-
MTT Incubation: After a designated incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader. Increased absorbance in flavonoid-treated wells compared to toxin-only wells indicates neuroprotection.[7][12][13]
TrkB Activation Assay (Western Blot)
This method is used to confirm that the neuroprotective effects are mediated through TrkB activation.
-
Cell Lysis: Neuronal cells treated with the flavonoid are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated TrkB (p-TrkB) and total TrkB.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection, and the signal is visualized using a chemiluminescent substrate. An increased ratio of p-TrkB to total TrkB indicates receptor activation.[13]
Concluding Remarks
While 7,8-Dihydroxyflavone stands out as a potent and selective TrkB agonist, other flavonoids like quercetin and apigenin also exhibit significant neuroprotective properties, likely through a combination of TrkB activation, antioxidant activity, and inhibition of protein aggregation.[2][9][10] The data presented herein underscores the therapeutic potential of these natural compounds in the context of neurodegenerative diseases. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their efficacy and safety profiles for drug development.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 4. A Combined Computational and Experimental Approach to Studying Tropomyosin Kinase Receptor B Binders for Potential Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. promega.com [promega.com]
- 9. A Neuroprotective Action of Quercetin and Apigenin through Inhibiting Aggregation of Aβ and Activation of TRKB Signaling in a Cellular Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Novel Agonist Monoclonal Antibodies Activate TrkB Receptors and Demonstrate Potent Neurotrophic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of 7,8-Dihydroxyflavone in Neurodegenerative Disease Models
An in-depth examination of the preclinical evidence for 7,8-Dihydroxyflavone (7,8-DHF), a potent TrkB agonist, reveals its significant neuroprotective potential across various models of neurodegenerative diseases. This guide synthesizes key research findings, comparing the efficacy and mechanisms of 7,8-DHF with alternative therapeutic strategies, and provides detailed experimental protocols for cited studies.
7,8-Dihydroxyflavone, a naturally occurring flavonoid, has garnered substantial interest in the scientific community for its ability to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF). By selectively activating the Tropomyosin receptor kinase B (TrkB), 7,8-DHF initiates downstream signaling cascades crucial for neuronal survival, growth, and plasticity.[1][2] Preclinical studies have demonstrated its therapeutic efficacy in animal models of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and amyotrophic lateral sclerosis (ALS).[1][3]
More recently, an alternative mechanism of action has been proposed, with research identifying 7,8-DHF as a direct and potent inhibitor of pyridoxal phosphatase (PDXP).[4][5] This inhibition leads to increased levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in the brain, which may contribute to its neuroprotective effects.[4][5] This dual mechanism of action makes 7,8-DHF a compelling candidate for further investigation in the context of neurodegenerative disorders.
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on 7,8-DHF, providing a comparative overview of its efficacy in various disease models.
Table 1: Efficacy of 7,8-DHF in Alzheimer's Disease Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| 5XFAD Mice | R13 (prodrug of 7,8-DHF) via oral gavage | Dose-dependently reversed cognitive defects. | [6] |
| Tg2576 AD Mice | 7,8-DHF for 4 weeks | Recovered spatial memory impairment; increased dendrite number, density, and length in hippocampal neurons. | [1] |
| APP/PS1 AD Mice | 7,8-DHF for 4 months | Increased phosphorylated TrkB; reduced amyloid plaques; prevented synaptic loss; improved cognition. | [7] |
| AD-like neuronal loss model | 7,8-DHF treatment | Improved spatial memory; increased thin spine density. | [6] |
Table 2: Efficacy of 7,8-DHF in Parkinson's Disease Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| 6-OHDA-induced rat model | 7,8-DHF in drinking water for 4 weeks | Significantly improved dopamine-mediated behaviors; prevented loss of dopaminergic neurons in the substantia nigra. | [3] |
| MPTP-induced mouse model | 7,8-DHF treatment | Protected against acute MPTP neurotoxicity. | [3] |
| MPP+-induced monkey model | Long-term oral treatment for 7 months | Reduced the loss of dopaminergic neurons in the midbrain. | [1] |
| Rotenone-induced rat model | 7,8-DHF administration | Activated TrkB signaling; reduced α-Syn and tau phosphorylation; protected dopaminergic neurons; improved behavioral deficits. | [3] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of 7,8-DHF are largely attributed to its activation of the TrkB signaling pathway and its inhibition of PDXP. The following diagrams illustrate these mechanisms and a typical experimental workflow for evaluating the compound's efficacy.
Caption: 7,8-DHF activates the TrkB receptor, leading to downstream signaling.
Caption: 7,8-DHF inhibits PDXP, increasing active Vitamin B6 levels.
Caption: Typical workflow for preclinical evaluation of 7,8-DHF.
Detailed Experimental Protocols
A crucial aspect of evaluating and comparing research findings is understanding the methodologies employed. Below are summarized protocols from key studies.
In Vivo Pharmacokinetic Study of 7,8-DHF
-
Subjects: Male C57BL/6J mice.
-
Administration: 50 mg/kg of 7,8-DHF dissolved in water administered orally.
-
Sample Collection: Blood and brain samples were collected at multiple time points (3, 10, 30, 60, 120, 240, 360, and 480 minutes) with 3 mice per time point.
-
Analysis: The concentration of 7,8-DHF and its metabolites in plasma and brain tissue was determined. The study found a half-life of about 134 minutes in plasma.[8]
Evaluation of 7,8-DHF in a 6-OHDA-induced Parkinson's Disease Rat Model
-
Subjects: Rats with 6-hydroxydopamine (6-OHDA)-induced lesions to model Parkinson's disease.
-
Treatment: 7,8-DHF was administered in the drinking water for four weeks (two weeks before and two weeks after the 6-OHDA lesion).
-
Behavioral Assessment: Dopamine-mediated behaviors were assessed to evaluate motor function.
-
Histological Analysis: The number of dopaminergic neurons in the substantia nigra was quantified.
-
Biochemical Analysis: Phosphorylation of TrkB was measured to confirm target engagement. The results showed that 7,8-DHF treatment significantly improved motor behavior and protected dopaminergic neurons, which was associated with increased TrkB phosphorylation.[3]
Comparison with Alternatives
While 7,8-DHF shows considerable promise, it is important to consider it in the context of other neuroprotective agents.
-
Other Flavonoids: Compounds like baicalein and curculigoside have also demonstrated neuroprotective effects in preclinical models, often through anti-inflammatory and antioxidant mechanisms.[1][9] For instance, 6,7-dihydroxyflavone and 6,7,3′-trihydroxyflavone have also been shown to possess TrkB agonistic effects.[8]
-
Other TrkB Agonists: Deoxygedunin is another small molecule TrkB agonist that has been investigated for its neuroprotective properties.[3]
-
Prodrugs: To improve the modest oral bioavailability and pharmacokinetic profile of 7,8-DHF, a prodrug strategy was employed. The optimal prodrug, R13, demonstrated favorable properties and dose-dependently reversed cognitive defects in an AD mouse model, highlighting a promising avenue for enhancing the therapeutic potential of 7,8-DHF.[6]
Conclusion
The collective evidence from preclinical research strongly supports the potential of 7,8-dihydroxyflavone as a therapeutic agent for neurodegenerative diseases. Its dual mechanism of action, targeting both the TrkB receptor and the PDXP enzyme, offers a multi-faceted approach to neuroprotection. While the results are promising, it is important to note that no human studies have been conducted.[7] Further research, including clinical trials, is necessary to translate these preclinical findings into effective therapies for patients. The development of prodrugs like R13 may also be critical in overcoming pharmacokinetic limitations and maximizing the therapeutic efficacy of this promising flavonoid.[6]
References
- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 6. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6,7-Dihydroxyflavone Delivery Methods
For Researchers, Scientists, and Drug Development Professionals
6,7-Dihydroxyflavone (6,7-DHF), more commonly known in scientific literature as 7,8-Dihydroxyflavone (7,8-DHF), is a naturally occurring flavone that has garnered significant attention for its potent neuroprotective and neurotrophic effects. It acts as a specific, high-affinity agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the function of Brain-Derived Neurotrophic Factor (BDNF).[1][2] This activity makes 7,8-DHF a promising therapeutic candidate for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[3][4][5] However, the therapeutic potential of 7,8-DHF is significantly hampered by its poor pharmacokinetic profile, particularly its low oral bioavailability and rapid metabolism.[5][6]
This guide provides a head-to-head comparison of various delivery methods investigated to overcome these limitations, supported by available experimental data. We will delve into conventional administration routes, innovative prodrug strategies, and emerging nanoparticle-based systems.
The Core Mechanism: TrkB Signaling Pathway
7,8-DHF exerts its neurotrophic effects by binding to and activating the TrkB receptor. This binding event triggers the dimerization and autophosphorylation of the receptor, initiating several critical downstream signaling cascades.[2][7] The three major pathways are:
-
MAPK/ERK Pathway: Crucial for neuronal growth, differentiation, and synaptic plasticity.[3]
-
PI3K/Akt Pathway: Essential for promoting cell survival and neuroprotection.[3]
-
PLC-γ1 Pathway: Involved in modulating synaptic plasticity and neurotransmitter release.[2]
Understanding this central mechanism is key to evaluating the efficacy of any delivery method, as successful delivery should result in the robust activation of this pathway in the target tissue, primarily the brain.
Head-to-Head Comparison of Delivery Methods
The primary challenge in delivering 7,8-DHF is overcoming its poor absorption and metabolic instability to achieve therapeutic concentrations in the brain.[6][8] The following sections compare the performance of different strategies aimed at enhancing its delivery.
Conventional Administration: Oral and Intraperitoneal
Due to its low oral bioavailability, many preclinical studies have utilized intraperitoneal (IP) injection to bypass first-pass metabolism.[5] While effective for experimental purposes, IP injection is not a viable long-term clinical route. Standard oral administration results in low plasma and brain concentrations, limiting therapeutic efficacy.[6][9]
Prodrug Strategy: The Case of R13
To enhance oral bioavailability and brain exposure, a prodrug approach has been investigated. The prodrug R13 was developed by modifying the catechol group of 7,8-DHF.[6] This strategy aims to protect the active molecule from premature metabolism, allowing for better absorption, before releasing the parent compound in vivo.[5]
Nanoparticle-Based Systems
Nanotechnology offers a promising avenue for improving the delivery of poorly soluble compounds like 7,8-DHF. Studies have explored loading 7,8-DHF into nanoparticles made from materials like zein (a corn protein) and sophorolipids or lactoferrin. These formulations aim to improve stability and bioavailability.[5]
Quantitative Data Presentation
The following tables summarize the available pharmacokinetic data from preclinical studies in mice, providing a direct comparison of key performance metrics.
Table 1: Pharmacokinetic Parameters of 7,8-DHF via Different Oral Delivery Methods
| Parameter | Standard Oral 7,8-DHF | Oral Prodrug R13 |
|---|---|---|
| Dose | 50 mg/kg | 36 mg/kg |
| Oral Bioavailability | ~4.6%[6] | ~10.5%[5][6] |
| Cmax (plasma) | Low (not specified in source) | 129 ng/mL[6] |
| Tmax (plasma) | 10 min[9] | 0.5 h[6] |
| Half-life (T½) (plasma) | ~2.2 h[8][9] | 3.66 h[6] |
| Brain Exposure | Low[6] | Increased vs. parent compound[6] |
Table 2: Pharmacokinetic Parameters of 7,8-DHF via Intraperitoneal (IP) Injection in Neonatal Mice
| Parameter | IP Injection 7,8-DHF |
|---|---|
| Dose | 5 mg/kg |
| Elimination | >95% eliminated by 3 h[8][10] |
| Terminal Half-life (T½) | ~1 h[8] |
| Brain-to-Plasma Partition Coefficient | 8.6% - 9.9%[8][10] |
Note: Data is compiled from different studies and animal models, which may affect direct comparability.
Experimental Protocols
The evaluation of these delivery systems relies on standardized experimental methodologies.
Pharmacokinetic Analysis
-
Animal Model: Typically mice (e.g., C57BL/6 or specific disease models like 5XFAD for Alzheimer's).[4][6]
-
Administration: The 7,8-DHF formulation (e.g., standard compound, prodrug R13) is administered via the intended route (oral gavage or IP injection) at a specified dose.[6][8]
-
Sample Collection: Blood and brain tissue samples are collected at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).[6]
-
Quantification: Concentrations of 7,8-DHF and its metabolites in plasma and brain homogenates are determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, bioavailability) are calculated using noncompartmental analysis software.[6]
In Vivo Target Engagement: TrkB Phosphorylation Assay
-
Treatment: Animals are treated with the 7,8-DHF formulation for a specified duration (e.g., single dose or chronic treatment).[6]
-
Tissue Harvest: Brain tissue, particularly the hippocampus or cortex, is harvested post-treatment.[4]
-
Protein Extraction: Total protein is extracted from the brain tissue.
-
Analysis: The level of phosphorylated TrkB (p-TrkB) is measured relative to total TrkB using either:
-
Immunohistochemistry (IHC): To visualize the location and quantity of p-TrkB in brain slices.[6]
-
Western Blot: To quantify the levels of p-TrkB in protein lysates.
-
-
Outcome: An effective delivery method will show a significant increase in the p-TrkB/TrkB ratio compared to vehicle-treated controls, confirming target engagement in the brain.[3][6]
Conclusion
The successful clinical translation of 7,8-Dihydroxyflavone hinges on the development of delivery systems that can overcome its inherent pharmacokinetic challenges.
-
Conventional oral delivery is largely ineffective due to poor bioavailability.[6]
-
Intraperitoneal injection is a useful preclinical tool but is not clinically viable for chronic diseases.[5]
-
The prodrug strategy (R13) has demonstrated a significant improvement in oral bioavailability and brain exposure in animal models, representing a promising step forward.[5][6] Chronic oral administration of R13 has been shown to activate TrkB signaling in the brains of 5XFAD Alzheimer's disease mice.[6]
-
Nanoparticle-based systems are an emerging area with the potential to further enhance stability and absorption, though more in vivo pharmacokinetic data is needed to validate their performance against other methods.[5]
For drug development professionals, the prodrug approach currently stands as the most experimentally validated method for enhancing the systemic and central nervous system exposure of 7,8-DHF following oral administration. Future research should focus on obtaining comprehensive in vivo data for nanoparticle formulations and exploring other advanced delivery strategies, such as cyclodextrin encapsulation, to further optimize the therapeutic potential of this promising neurotrophic agent.
References
- 1. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 9. O-Methylated Metabolite of 7,8-Dihydroxyflavone Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of 7,8-dihydroxyflavone in neonatal mice with hypoxia-ischemia related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Evidence: An Independent Review of Dihydroxyflavone Studies
A critical analysis of the preclinical data surrounding 6,7-Dihydroxyflavone and its more prominent isomer, 7,8-Dihydroxyflavone, reveals a landscape of promising yet sometimes conflicting findings. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of the available data, focusing on the independent replication of studies investigating the neuroprotective and neurogenic potential of these compounds.
Initially, it is important to address a common point of ambiguity. While the query specified this compound, the vast majority of published research focuses on its isomer, 7,8-Dihydroxyflavone (7,8-DHF). Studies explicitly replicating the effects of this compound are scarce. One study has suggested that this compound exhibits TrkB agonistic activity, but this finding has not been widely replicated. Therefore, this guide will primarily focus on the extensive body of work on 7,8-DHF, while noting the limited data available for its 6,7-isomer.
7,8-DHF has been widely investigated as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This has positioned it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. However, the direct agonism of TrkB by 7,8-DHF has been a subject of debate, with recent independent studies proposing an alternative mechanism of action: the inhibition of pyridoxal phosphatase (PDXP). This guide will present the evidence for both proposed mechanisms, supported by quantitative data and detailed experimental protocols from key studies.
Comparative Efficacy: TrkB Agonism vs. PDXP Inhibition
The following tables summarize the quantitative data from studies supporting either the TrkB agonist or the PDXP inhibitor hypothesis for 7,8-DHF's mechanism of action.
Table 1: Evidence Supporting TrkB Agonism of 7,8-Dihydroxyflavone
| Study Outcome | Model System | 7,8-DHF Concentration/Dose | Result | Citation |
| TrkB Phosphorylation | Primary cortical neurons | 500 nM | Significant increase in TrkB phosphorylation at Tyr816. | [1][2] |
| Neuroprotection | Rotenone-induced PD rat model | 5 mg/kg/day, i.p. | Significantly attenuated the loss of dopaminergic neurons and improved motor performance. | [3] |
| Cognitive Enhancement | Ts65Dn mouse model of Down Syndrome | 5.0 mg/kg/day, s.c. (postnatal) | No significant improvement in learning and memory in adulthood after early postnatal treatment. | [4] |
| Antidepressant-like Effects | Chronic mild stress rat model | 10 and 20 mg/kg | Dose-dependent reversal of depressive-like behaviors. | [5] |
| Neurite Outgrowth | SH-SY5Y cells expressing ΔK280 TauRD-DsRed | 5 µM | Rescued impairment of neurite length and branch number. | [6] |
Table 2: Evidence Supporting Pyridoxal Phosphatase (PDXP) Inhibition by 7,8-Dihydroxyflavone
| Study Outcome | Model System | 7,8-DHF Concentration | Result | Citation |
| PDXP Inhibition (IC50) | Purified murine PDXP | ~1 µM | Potent inhibition of PDXP activity. | [7] |
| PDXP Inhibition (IC50) | Purified human PDXP | ~1 µM | Potent inhibition of PDXP activity. | [7] |
| PLP Level Increase | Mouse hippocampal neurons | 20 µM | Significant increase in pyridoxal 5'-phosphate (PLP) levels in a PDXP-dependent manner. | [8][9] |
| Selectivity | Panel of 12 phosphatases | Up to 40 µM | Preferentially inhibits PDXP, with some off-target effects at higher concentrations. | [10] |
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Western Blot for TrkB Phosphorylation
Objective: To determine the effect of 7,8-DHF on the phosphorylation of the TrkB receptor in primary neurons or brain tissue.
Methodology:
-
Cell Culture and Treatment: Primary cortical neurons are cultured to DIV (days in vitro) 13. Cells are treated with 7,8-DHF (e.g., 500 nM) or vehicle control for a specified time (e.g., 15 minutes).[2]
-
Tissue Homogenization (for in vivo studies): Brain tissue (e.g., hippocampus or cortex) is dissected from animals treated with 7,8-DHF (e.g., 5 mg/kg, i.p.) or vehicle.[1] Tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-TrkB (e.g., Tyr816) and total TrkB.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the ratio of phosphorylated TrkB to total TrkB.[2]
Protocol 2: Pyridoxal Phosphatase (PDXP) Inhibition Assay
Objective: To measure the inhibitory effect of 7,8-DHF on the enzymatic activity of PDXP.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant purified murine or human PDXP is used. The physiological substrate, pyridoxal 5'-phosphate (PLP), is prepared in a suitable buffer.[7]
-
Inhibition Assay: The assay is performed in a 96-well plate format. A reaction mixture containing PDXP enzyme and varying concentrations of 7,8-DHF (or vehicle control) is pre-incubated for a short period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of PLP.
-
Phosphate Detection: The amount of inorganic phosphate released from the dephosphorylation of PLP is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.
-
Data Analysis: The absorbance is read at the appropriate wavelength. The percentage of inhibition is calculated for each concentration of 7,8-DHF, and the IC50 value is determined by fitting the data to a dose-response curve.[7]
Protocol 3: Morris Water Maze for Spatial Memory Assessment
Objective: To evaluate the effect of 7,8-DHF on spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Animal Treatment: Mice receive daily intraperitoneal (i.p.) injections of 7,8-DHF (e.g., 5 mg/kg) or vehicle immediately following each training session.[11]
-
Training Phase: For several consecutive days (e.g., 7 days), mice are subjected to multiple training trials per day. In each trial, the mouse is released from a different starting position and allowed to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.[11]
-
Probe Trial: 24 hours or longer (e.g., 28 days) after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[11]
-
Data Analysis: Escape latencies during training and the percentage of time spent in the target quadrant during the probe trial are compared between the 7,8-DHF treated and vehicle control groups.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the proposed mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Proposed TrkB signaling pathway activated by 7,8-DHF.
Caption: Proposed mechanism of 7,8-DHF via PDXP inhibition.
Caption: General experimental workflow for evaluating 7,8-DHF.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7,8-Dihydroxyflavone Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 7. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7,8-Dihydroxyflavone is a direct inhibitor of human and murine pyridoxal phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7,8-Dihydroxyflavone is a direct inhibitor of pyridoxal phosphatase [elifesciences.org]
- 11. Frontiers | 7,8-dihydroxyflavone enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
Safety Operating Guide
Proper Disposal of 6,7-Dihydroxyflavone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 6,7-Dihydroxyflavone, a flavonoid compound investigated for its neuroprotective properties. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed. Therefore, appropriate personal protective equipment (PPE), including lab coats, nitrile gloves, and safety eyewear, should be worn at all times when handling this compound. All handling of the solid compound should ideally be performed in a chemical fume hood to avoid inhalation of any dust particles.
Disposal Procedures for this compound
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible, and sealable hazardous waste container.[3][4]
-
Contaminated Labware: Items such as weighing boats, contaminated gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, lined container for solid chemical waste.[3][5] These items must be treated as hazardous waste.[3]
-
Solutions: Any solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7][8][9]
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazard (e.g., Toxic).[7]
-
Record the accumulation start date (the date the first waste is added to the container).[7][8][10]
-
Ensure the generator's name and location (laboratory number) are on the label.[8]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Once the waste container is full (no more than 90% capacity) or the accumulation time limit set by your institution or local regulations is approaching, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Cleanup Procedures
In the event of a spill of solid this compound, take the following steps to minimize exposure and ensure proper cleanup:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Prevent the powder from becoming airborne.[1][11] Do not use a dry brush or create dust.
-
Clean the Spill:
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[1][11]
-
Decontaminate: Thoroughly wash your hands after the cleanup is complete.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Disposal Route | Hazardous Waste | [1] |
| Drain Disposal | Prohibited | [1][2] |
| Trash Disposal | Prohibited | [2] |
| Container Labeling | "Hazardous Waste", Chemical Name, Hazard, Accumulation Date | [6][7][8][9] |
| Waste Container Capacity | Do not exceed 90% full | [3] |
Experimental Workflow and Disposal Decision Making
Understanding the lifecycle of a chemical in the laboratory is crucial for planning proper disposal. The following diagrams illustrate a typical experimental workflow involving this compound and a decision-making process for its disposal.
Caption: General experimental workflow for this compound from receipt to disposal.
Caption: Decision-making workflow for the disposal of this compound waste.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 8. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 9. actenviro.com [actenviro.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling 6,7-Dihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemical compounds like 6,7-Dihydroxyflavone. This guide provides a comprehensive operational and disposal plan, emphasizing the correct use of personal protective equipment (PPE) to minimize exposure and ensure a safe working environment.
Hazard Identification and Summary
This compound, a flavonoid supplied as a crystalline solid, should be considered hazardous until more comprehensive toxicological data is available[1]. The primary identified hazard is acute oral toxicity[2]. Related flavonoid compounds are known to cause skin, eye, and respiratory irritation[3][4]. Therefore, it is crucial to avoid ingestion, inhalation, and contact with skin and eyes[1].
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2] |
| Skin Irritation | May cause skin irritation upon contact. | [3] |
| Eye Irritation | May cause serious eye irritation. | [3][4] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | [3][4][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical[6]. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must be worn at all times to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing[2][7][8]. |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). | Thicker gloves offer better protection[9]. It is recommended to use double gloves, especially when working in a biological safety cabinet[9]. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged[9]. |
| Body Protection | Laboratory coat. | A lab coat should be worn at all times to protect skin and clothing from spills[10]. |
| Respiratory Protection | N95 or N100 particle mask. | Required when handling the powder outside of a certified fume hood or ventilated enclosure to prevent inhalation of dust particles[9]. Surgical masks offer little to no protection from chemical exposure[9]. |
| Foot Protection | Closed-toe shoes. | Shoes must completely cover the feet to protect against spills[11]. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the procedural steps for safely handling this compound, from preparation to use in experiments.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS)[1].
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][3].
-
Ensure that an eyewash station and safety shower are readily accessible.
Step 2: Weighing the Compound
-
Don all required PPE as outlined in the table above.
-
When weighing the solid form of this compound, perform the task in a fume hood or a ventilated balance enclosure to control dust[2][3].
-
Use a spatula for handling the solid material; never handle chemicals with your bare hands[12].
Step 3: Solution Preparation
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1].
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If preparing an aqueous solution, first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day[1].
Step 4: Experimental Use
-
Keep containers of this compound tightly closed when not in use[4].
-
Avoid contact with skin and eyes during all manipulations[3].
-
After handling, wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn[2][10].
Caption: Figure 1. Workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow all federal, state, and local regulations for chemical waste disposal[5].
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed container for hazardous waste disposal[9].
-
Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent and then washed thoroughly.
Emergency and First Aid Procedures
In the event of an exposure, immediate action is necessary. The following table provides first aid measures based on the route of exposure.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical advice. | [2][3][4] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [3][4] |
| Ingestion | Rinse mouth with water (only if the person is conscious). Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [2][3] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. realsafety.org [realsafety.org]
- 9. pppmag.com [pppmag.com]
- 10. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 11. csub.edu [csub.edu]
- 12. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
